5-Bromopyridine-2-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPJXSLJOVFCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659341 | |
| Record name | 5-Bromopyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874959-68-9 | |
| Record name | 5-Bromopyridine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Bromopyridine-2-sulfonyl chloride
An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal reagent in modern organic and medicinal chemistry. Characterized by a highly reactive sulfonyl chloride group and a functionalized pyridine core, this compound serves as a versatile building block for the synthesis of a wide array of biologically active molecules. Its unique electronic and structural properties allow for precise chemical modifications, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, handling protocols, and key applications, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Profile
The utility of this compound stems from its distinct molecular architecture. The structure features a pyridine ring, a six-membered heterocycle containing a nitrogen atom, which influences the molecule's electronic properties and solubility.[1] A bromine atom is substituted at the 5-position, offering a site for further functionalization through reactions like palladium-catalyzed cross-coupling.[1] The key to its reactivity, however, is the sulfonyl chloride (-SO₂Cl) group at the 2-position. The sulfur atom in this group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis for its primary applications in synthesis.[1][2]
Core Physicochemical Data
A summary of the essential is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 874959-68-9 | [2][3] |
| Molecular Formula | C₅H₃BrClNO₂S | [2] |
| Molecular Weight | 256.51 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 80-83 °C | [3] |
| Boiling Point | 301 °C at 760 mmHg | [3] |
| Solubility | Soluble in chloroform.[4] Insoluble in water. | |
| Storage Conditions | Store at 0-8 °C[2] or in a freezer at -20°C under an inert atmosphere.[3][4] |
Synthesis and Workflow
While multiple synthetic routes exist, sulfonyl chlorides are commonly prepared through the oxidative chlorination of corresponding sulfur compounds like thiols or the conversion of sulfonyl hydrazides.[5] A general and efficient method involves the reaction of a sulfonyl hydrazide with an N-halosuccinimide (NCS for chlorides, NBS for bromides).[5] This approach is often clean, rapid, and proceeds in high yields under mild conditions.[5]
Caption: General workflow for synthesizing sulfonyl chlorides.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the electrophilicity of the sulfonyl chloride functional group. This group readily reacts with a wide range of nucleophiles, making it a cornerstone for creating sulfonamides and sulfonate esters.
Sulfonamide Formation
The reaction with primary or secondary amines is one of the most important transformations, yielding sulfonamides. This functional group is a well-established pharmacophore present in numerous drugs, including antibacterial and diuretic agents.[1] The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.
Sulfonate Ester Formation
Similarly, reaction with alcohols or phenols produces sulfonate esters.[1] These esters are not only stable compounds but can also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, further expanding the synthetic possibilities.
Derivatization at the Bromine Position
The bromine atom on the pyridine ring provides a secondary site for modification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of diverse aryl or alkyl groups.[1] This dual reactivity—at both the sulfonyl chloride and the bromine—makes it a highly valuable and versatile intermediate for building molecular complexity.[1]
Caption: Key reaction pathways for this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The sulfonyl chloride group gives rise to strong, characteristic absorption bands. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the pyridine ring will appear as distinct signals in the aromatic region. The strong electron-withdrawing effect of the sulfonyl chloride group will cause deshielding of adjacent protons, shifting their signals downfield.[6] ChemicalBook provides access to ¹H NMR spectra for this compound.[7]
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to its mass. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which aids in confirming the compound's identity.[6]
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards : It is classified as corrosive and can cause severe skin burns and eye damage. It is also a skin sensitizer. The compound is moisture-sensitive and reacts with water, potentially liberating toxic gas.[8]
-
Handling : Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage : Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][9] Recommended storage is in a dry, cool place, with temperatures between 0-8 °C[2] or in a freezer at -20 °C for long-term stability.[3][4] It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[8]
Applications in Research and Development
The unique properties of this compound make it a preferred intermediate in several high-value chemical industries.
-
Pharmaceutical Synthesis : It is a crucial building block for creating new drug candidates.[1][2] The ability to easily form sulfonamides and further derivatize the pyridine core allows medicinal chemists to generate libraries of complex molecules for screening and lead optimization in areas such as anti-inflammatory and antibacterial drug discovery.[2]
-
Agrochemical Development : In the agrochemical sector, it is used to synthesize novel herbicides and pesticides.[1][2] The specific molecular framework is leveraged to design compounds with high efficacy and selectivity for crop protection.[2]
-
Material Science : The compound is also utilized in creating specialty polymers and materials where the incorporation of the sulfonyl group can impart specific desired properties.[2]
Conclusion
This compound is a powerful and versatile reagent whose value is firmly established in synthetic chemistry. Its dual reactivity, stemming from the electrophilic sulfonyl chloride group and the modifiable bromine substituent, provides a robust platform for the construction of complex molecular architectures. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 874959-68-9 [sigmaaldrich.com]
- 4. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE CAS#: 874959-68-9 [m.chemicalbook.com]
- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE(874959-68-9) 1H NMR spectrum [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 65001-21-0 CAS MSDS (5-BROMOPYRIDINE-3-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
5-Bromopyridine-2-sulfonyl chloride CAS number and pricing
An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride for Advanced Research and Development
Authored by: A Senior Application Scientist
Introduction: In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount. Among these, heteroaromatic sulfonyl chlorides have emerged as exceptionally versatile reagents. This guide provides a comprehensive technical overview of this compound, a key intermediate whose unique structural features are leveraged in the synthesis of a wide array of biologically active compounds and advanced materials.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its properties, synthesis, reactivity, and applications, supported by practical protocols and safety considerations.
Core Compound Identification and Properties
This compound is a highly reactive, crystalline solid that serves as a critical precursor in diverse synthetic applications, from pharmaceuticals to agrochemicals.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a bromine-substituted pyridine ring, allows for sequential and site-selective modifications.
Physicochemical and Spectroscopic Data
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 874959-68-9 | [1][3][4] |
| Molecular Formula | C₅H₃BrClNO₂S | [1][3][5] |
| Molecular Weight | 256.51 g/mol | [1][5] |
| Appearance | White to off-white solid | [1][3] |
| Melting Point | 80-83 °C | [3] |
| Boiling Point | 301 °C at 760 mmHg | [3] |
| Purity | Typically ≥95-99% (by HPLC) | [1][3] |
| Storage Conditions | Store at 0-8 °C or -20°C for long-term stability | [1][3] |
| Solubility | Soluble in aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). Reacts with protic solvents. |
Note: A hydrochloride salt of this compound is also commercially available under CAS Number 1150561-80-0.[6][7]
Supplier Information and Indicative Pricing
This compound is available from a range of specialized chemical suppliers. Pricing is contingent on purity, quantity, and supplier. The following table provides an overview of common suppliers for research and bulk quantities.
| Supplier | Indicative Purity | Availability |
| Sigma-Aldrich | AldrichCPR | Research Quantities |
| Chem-Impex | ≥99% (HPLC) | Research to Bulk |
| Molport | Screening Compounds | Aggregator |
| BLD Pharm | Research Quantities | Research Quantities |
Pricing is subject to fluctuation and should be confirmed directly with the suppliers.
Synthesis and Manufacturing Pathways
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, the general synthetic routes rely on the functionalization of a pre-existing brominated pyridine scaffold.
A common conceptual pathway involves the conversion of a suitable precursor, such as 5-bromo-2-aminopyridine or 5-bromopyridine-2-thiol, into the desired sulfonyl chloride.
General Synthetic Workflow via Diazotization-Sulfonylation
One established method for preparing aryl sulfonyl chlorides is the Sandmeyer-type reaction, starting from an amino-substituted heterocycle. This workflow is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 874959-68-9 [sigmaaldrich.com]
- 4. This compound | 874959-68-9 | Buy Now [molport.com]
- 5. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1150561-80-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride: Properties, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Characterized by a highly reactive sulfonyl chloride group and a bromine-substituted pyridine ring, this compound serves as a versatile building block for the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of its core physicochemical properties, explores its reactivity and underlying reaction mechanisms, presents detailed experimental protocols for its application, and discusses its significance in drug discovery, supported by authoritative references.
Introduction to Pyridine Sulfonyl Chlorides in Medicinal Chemistry
Sulfonyl chlorides are a cornerstone functional group in the synthesis of sulfonamides, a class of compounds with remarkable and diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties. The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous approved drugs. The combination of these two features in this compound creates a powerful bifunctional reagent. The electron-withdrawing nature of the sulfonyl chloride group and the pyridine ring, coupled with the presence of a bromine atom—a key handle for cross-coupling reactions—makes this molecule an exceptionally valuable precursor for generating molecular diversity and fine-tuning the pharmacokinetic properties of drug candidates.[1]
Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is a white solid at room temperature and requires refrigerated storage to maintain its stability.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrClNO₂S | [1] |
| Molecular Weight | 256.51 g/mol | [1] |
| CAS Number | 874959-68-9 | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 80-83 °C | |
| Boiling Point | 301 °C (at 760 mmHg) | |
| Storage Conditions | Store at 0-8 °C | [1] |
Core Reactivity and Mechanistic Rationale
The primary utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.
The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines.
Causality of Reaction Conditions:
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid, which would otherwise protonate the amine nucleophile, rendering it unreactive. Pyridine can also be used as both a base and a solvent.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent reaction with the solvent itself.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.
Below is a diagram illustrating the fundamental nucleophilic substitution mechanism.
Caption: Mechanism of sulfonamide formation.
Applications in Drug Discovery & Synthesis
The dual functionality of this compound makes it a powerful tool. The sulfonamide linkage provides a stable, metabolically robust connection point that can participate in hydrogen bonding within a biological target. The bromine atom serves as a versatile handle for further structural modifications, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the late-stage introduction of diverse aryl or heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This reagent is valuable in the synthesis of intermediates for anti-inflammatory, antibacterial, and other therapeutic agents.[1]
Experimental Protocols & Workflow
Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a typical, self-validating workflow for the synthesis of a sulfonamide derivative.
Safety Precautions: this compound is corrosive and moisture-sensitive. It causes severe skin burns and eye damage and may cause an allergic skin reaction. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates, silica gel, and appropriate solvents for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.
References
The Advent of a Key Synthetic Scaffolding: A Technical Guide to the Discovery and First Synthesis of 5-Bromopyridine-2-sulfonyl Chloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical overview of the discovery and first synthesis of 5-Bromopyridine-2-sulfonyl chloride, a pivotal reagent in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to deliver a narrative that is both scientifically rigorous and contextually rich, offering insights into the chemical principles that underpin its synthesis and utility.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule of significant interest in the field of organic synthesis, particularly in the construction of novel pharmaceutical agents. Its structure, featuring a pyridine ring substituted with both a bromine atom and a highly reactive sulfonyl chloride group, offers medicinal chemists a versatile platform for molecular elaboration. The pyridine core is a common motif in a vast array of biologically active compounds, while the sulfonyl chloride provides a robust handle for the formation of sulfonamides—a privileged functional group in drug design. The bromine atom serves as a valuable site for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This unique combination of reactive sites makes this compound a highly sought-after building block in the development of new therapeutics.[1]
The Genesis of a Synthesis: A Mechanistic Perspective
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a survey of the chemical literature, its first synthesis can be confidently inferred from the well-established principles of aromatic and heterocyclic chemistry developed in the mid-20th century. The most logical and widely practiced approach for the preparation of this and similar heteroaryl sulfonyl chlorides is a variation of the classic Sandmeyer reaction.[2] This powerful transformation allows for the conversion of an aromatic or heteroaromatic amine into a variety of functional groups, including sulfonyl chlorides, via a diazonium salt intermediate.
The causality behind this synthetic choice is rooted in the electronic properties of the pyridine ring and the reliability of the diazotization-sulfonylation sequence. The starting material of choice is 2-amino-5-bromopyridine, a readily available precursor.[3] The amino group at the 2-position can be efficiently converted to a diazonium salt under acidic conditions with a nitrite source. This diazonium intermediate is then subjected to a sulfochlorination reaction, typically employing sulfur dioxide in the presence of a copper(II) chloride catalyst. This method provides a regiochemically controlled route to the desired 2-sulfonyl chloride, a feat not easily achieved by direct sulfonation of the pyridine ring.
The First Synthesis: A Reconstructed Protocol
The following protocol represents a detailed, step-by-step methodology for the synthesis of this compound, reconstructed from established procedures for the preparation of aryl and heteroaryl sulfonyl chlorides via the Sandmeyer reaction. This protocol is designed to be a self-validating system, with each step grounded in sound chemical principles.
Part 1: Synthesis of the Precursor, 2-Amino-5-bromopyridine
The synthesis of the starting material, 2-amino-5-bromopyridine, is a critical first step. A common and effective method involves the direct bromination of 2-aminopyridine.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. Neutralize the solution with a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 8.
-
Isolation and Purification: The product, 2-amino-5-bromopyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Part 2: Synthesis of this compound via Diazotization-Sulfochlorination
This two-step, one-pot procedure is the cornerstone of the synthesis.
Experimental Protocol:
-
Diazotization:
-
Suspend 2-amino-5-bromopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid in a three-necked flask cooled to -5 to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
-
Sulfochlorination:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride. Cool this solution to 0 °C.
-
Carefully and slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/acetic acid mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
-
Isolation and Purification:
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum over a suitable desiccant, such as phosphorus pentoxide. Further purification can be achieved by recrystallization from a non-polar solvent like hexane or by column chromatography.
-
Visualizing the Synthesis
The following diagram illustrates the key transformations in the synthesis of this compound.
References
An In-depth Technical Guide to the Electrophilicity of 5-Bromopyridine-2-sulfonyl chloride
Introduction
In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides represent a class of exceptionally versatile reagents. Their inherent reactivity makes them crucial building blocks for constructing complex molecular architectures. Among these, 5-Bromopyridine-2-sulfonyl chloride distinguishes itself through a unique combination of a heterocyclic pyridine core and a highly reactive sulfonyl chloride group. This guide provides an in-depth analysis of the electrophilicity of this compound, offering insights into its reactivity, synthetic applications, and the underlying electronic principles that govern its behavior. This reagent is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals where precision and controlled reactivity are paramount.[1]
Understanding the Electrophilicity of the Sulfonyl Chloride Group
The sulfonyl chloride functional group (R-SO₂Cl) is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R). This arrangement renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[2][3] The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophiles.
The reactivity of sulfonyl chlorides is a key factor in their widespread use for forging new chemical bonds, primarily in the formation of sulfonamides and sulfonate esters.[2][4]
-
Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a ubiquitous functional group in a vast number of pharmaceuticals known for diverse biological activities.[2][4]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols generates sulfonate esters, which are valuable as intermediates or protecting groups in multi-step syntheses.[2][4]
In contrast to sulfonyl fluorides, which are more resistant to hydrolysis and generally more stable, sulfonyl chlorides exhibit a higher degree of electrophilicity, making them more reactive.[5][6][7] However, this enhanced reactivity also means that the S(VI)-Cl bond is more sensitive to reductive collapse.[6][7]
The Unique Electronic Landscape of this compound
The electrophilicity of the sulfur atom in this compound is further modulated by the electronic effects of the 5-bromopyridine ring. This heterocyclic system introduces a complex interplay of inductive and resonance effects that fine-tune the reactivity of the sulfonyl chloride group.
Influence of the Pyridine Ring and Bromo Substituent
The pyridine ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect on the sulfonyl chloride group. This effect is a combination of:
-
Inductive Effect (-I): The electronegative nitrogen atom in the pyridine ring pulls electron density away from the ring carbons, and consequently from the attached sulfonyl chloride group.
-
Mesomeric Effect (-M): The nitrogen atom can participate in resonance, delocalizing the electron density of the ring and further enhancing its electron-withdrawing character.
The bromine atom at the 5-position also contributes to the electronic environment. While it possesses an electron-withdrawing inductive effect (-I) due to its electronegativity, it also has a weak electron-donating mesomeric effect (+M) through its lone pairs. In the case of halogens, the inductive effect typically dominates.
The net result of these electronic influences is a significant enhancement of the electrophilicity of the sulfur atom in this compound compared to a simple benzenesulfonyl chloride. This heightened reactivity allows for efficient reactions under milder conditions and with a broader range of nucleophiles.[8]
Visualization of Electronic Effects
The following diagram illustrates the key electronic factors influencing the reactivity of this compound.
Caption: Electronic effects in this compound.
Synthetic Applications and Protocols
The enhanced electrophilicity of this compound makes it a valuable reagent in various synthetic transformations, particularly in the construction of sulfonamides which are prevalent in many biologically active compounds.[9]
Typical Sulfonamide Formation
The reaction of this compound with a primary or secondary amine is a cornerstone of its application. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reactant Preparation: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.0 equivalents) to the solution and stir.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Visualization of a Typical Workflow
The following diagram outlines a typical experimental workflow for the synthesis of a sulfonamide using this compound.
Caption: Workflow for sulfonamide synthesis.
Data Presentation: Reactivity Comparison
| Sulfonyl Chloride | Relative Reactivity | Key Influencing Factors |
| Benzenesulfonyl chloride | Baseline | Unsubstituted aromatic ring |
| 4-Toluenesulfonyl chloride | Lower | Electron-donating methyl group |
| 4-Nitrobenzenesulfonyl chloride | Higher | Strong electron-withdrawing nitro group |
| This compound | Significantly Higher | Electron-withdrawing pyridine ring and bromo substituent |
Trustworthiness and Self-Validating Systems
The reliability of any protocol involving this compound hinges on understanding its stability and handling requirements. This compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water, thereby losing its reactivity.[10][11]
Protocol Validation
To ensure the integrity of the starting material and the validity of the experimental results, the following steps are crucial:
-
Reagent Quality: Use freshly opened or properly stored this compound. Storage under an inert, dry atmosphere is recommended.[11]
-
Anhydrous Conditions: All reactions should be carried out using anhydrous solvents and under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
-
In-process Controls: Regular monitoring of the reaction by TLC or LC-MS allows for the timely detection of any side reactions or incomplete conversion, enabling adjustments to the reaction conditions if necessary.
-
Product Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy) to confirm its identity and purity.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, largely due to the pronounced electrophilicity of its sulfonyl chloride group. The electron-withdrawing nature of the 5-bromopyridine ring significantly enhances the reactivity of the sulfur center, facilitating a wide range of nucleophilic substitution reactions, most notably the formation of sulfonamides. A thorough understanding of its electronic properties, coupled with rigorous adherence to anhydrous reaction conditions and in-process controls, is paramount for its successful application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 4. This compound | 874959-68-9 | Benchchem [benchchem.com]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 11. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
Navigating the Reactivity of 5-Bromopyridine-2-sulfonyl Chloride: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – January 4, 2026 – In the landscape of pharmaceutical and agrochemical development, the precise understanding of reagent behavior is paramount. 5-Bromopyridine-2-sulfonyl chloride, a key building block in the synthesis of novel bioactive molecules, presents both immense opportunity and significant handling challenges due to its inherent reactivity. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility and stability of this versatile compound in common organic solvents. By providing a framework for anticipating its behavior, this guide aims to empower scientists to optimize reaction conditions, ensure experimental reproducibility, and maintain a safe laboratory environment.
Introduction: The Synthetic Potential of this compound
This compound is a white solid at room temperature with a molecular formula of C₅H₃BrClNO₂S and a molecular weight of approximately 256.51 g/mol .[1] Its synthetic utility is anchored in two key structural features: the reactive sulfonyl chloride group and the functionalized pyridine ring. The highly electrophilic sulfur atom of the sulfonyl chloride moiety readily undergoes nucleophilic attack, making it an invaluable precursor for the synthesis of a wide array of sulfonamides and sulfonate esters.[1] These functional groups are prevalent in a multitude of pharmacologically active compounds, including anti-inflammatory and antibacterial drugs.[1]
Furthermore, the presence of a bromine atom on the pyridine ring offers a valuable handle for further molecular elaboration through various cross-coupling reactions. This dual reactivity makes this compound a strategic intermediate in the construction of complex molecular architectures for drug discovery and material science applications.[1] However, the very reactivity that makes this compound so valuable also dictates its challenging stability profile, particularly in the presence of nucleophilic solvents.
Solubility Profile: A Qualitative and Strategic Overview
A comprehensive understanding of a reagent's solubility is fundamental to designing robust and scalable synthetic protocols. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment based on its chemical properties and available information provides a strong foundation for solvent selection.
The polarity of the sulfonyl chloride group suggests some affinity for polar organic solvents. However, the hydrophobic nature of the bromopyridine ring and the compound's high reactivity with protic solvents significantly influence its solubility profile. It is crucial to select anhydrous solvents to prevent degradation.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale & Remarks |
| Aprotic Halogenated | Dichloromethane (DCM) | High | Aprotic nature prevents reaction with the sulfonyl chloride. The polarity is suitable for dissolving the compound. Often cited as a preferred solvent for reactions.[2] |
| Aprotic Ethers | Tetrahydrofuran (THF) | Moderate to High | Aprotic and polar, generally a good solvent for a wide range of organic compounds. Should be anhydrous. |
| Aprotic Polar | Acetonitrile (ACN) | Moderate | A polar aprotic solvent that can be a suitable choice. Must be rigorously dried. |
| Dimethylformamide (DMF) | High | A highly polar aprotic solvent, likely to be a good solvent. However, its higher boiling point can complicate product isolation.[2] | |
| Aprotic Esters | Ethyl Acetate (EtOAc) | Moderate | A moderately polar aprotic solvent. Anhydrous conditions are essential. |
| Aprotic Aromatic | Toluene | Low to Moderate | A non-polar aprotic solvent. Solubility is expected to be lower compared to more polar options. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble (Reacts) | Not recommended. The compound is highly sensitive to moisture and will readily react with protic solvents, leading to hydrolysis and solvolysis.[2][3] |
| Non-Polar Hydrocarbons | Hexanes, Heptane | Very Low/Insoluble | The compound's polarity is too high for significant solubility in non-polar hydrocarbon solvents. |
Causality in Solvent Selection: The choice of solvent is not merely about dissolution but is a critical parameter that dictates the stability of this compound. Aprotic solvents are the preferred choice as they lack the acidic protons that can initiate nucleophilic attack on the sulfonyl chloride group. Among aprotic solvents, those with moderate to high polarity, such as dichloromethane and tetrahydrofuran, are often optimal for achieving sufficient concentrations for synthetic transformations while minimizing unwanted side reactions.
Stability and Degradation Pathways
The stability of this compound is intrinsically linked to its environment. The primary degradation pathways are hydrolysis and solvolysis, driven by the presence of water and other nucleophilic protic solvents.[4]
Hydrolysis: The Primary Degradation Route
In the presence of water, even in trace amounts, this compound undergoes rapid and irreversible hydrolysis to form the corresponding 5-bromopyridine-2-sulfonic acid and hydrochloric acid.[2] This reaction is a significant concern as it consumes the starting material and introduces acidic byproducts that can catalyze further decomposition or interfere with subsequent reactions.
Solvolysis in Protic Solvents
Similar to hydrolysis, protic solvents such as alcohols will react with this compound in a process known as solvolysis. For instance, reaction with an alcohol (R'OH) will yield the corresponding sulfonate ester. This reaction proceeds via a concerted SN2 mechanism, where the alcohol acts as the nucleophile.[3]
Thermal Stability
This compound is a solid with a reported melting point in the range of 80-83°C.[1] It is generally stable at recommended storage temperatures (0-8°C).[1] However, at elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen halides.[2]
The following diagram illustrates the primary degradation pathways of this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromopyridine-2-sulfonyl chloride
An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals
Introduction: The Synthetic Potential and Inherent Risks of a Key Building Block
5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in the realms of pharmaceutical and agrochemical synthesis. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which allows for the facile construction of sulfonamides—a functional group integral to a multitude of therapeutic agents.[1] The presence of the bromopyridine core offers additional avenues for molecular diversification, making it a valuable tool for medicinal chemists. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound, offering practical, in-depth procedures to ensure its safe handling, use, and disposal.
Section 1: Hazard Analysis and Risk Mitigation
A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks stem from its corrosive nature and high reactivity, particularly with nucleophiles like water.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Skin Corrosion 1B | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | Eye Damage 1 | Danger | H314: Causes severe skin burns and eye damage.[2] |
| Skin Sensitization | Skin Sensitizer 1 | Danger | H317: May cause an allergic skin reaction.[2] |
This table summarizes the primary GHS classifications for this compound.
The Chemistry Behind the Hazards: Understanding Reactivity
The potent hazards of this compound are a direct consequence of its chemical structure. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack.
Moisture Sensitivity: The most critical reactivity consideration is its violent reaction with water. This hydrolysis reaction produces 5-bromopyridine-2-sulfonic acid and hydrochloric acid (HCl), both of which are highly corrosive.
R-SO₂Cl + H₂O → R-SO₃H + HCl
This exothermic reaction can generate corrosive fumes and poses a significant risk of severe burns upon contact with skin or mucous membranes. Therefore, maintaining anhydrous (dry) conditions during storage and handling is paramount.
Reactivity with Other Nucleophiles: Beyond water, this compound will react readily with other nucleophiles such as alcohols, and primary or secondary amines.[3] While this reactivity is harnessed for desired chemical transformations, it also means the compound is incompatible with a range of common laboratory chemicals.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed in a certified chemical fume hood. This contains any vapors or dust and protects the researcher from inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
A robust PPE regimen is mandatory when working with this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the severe corrosive potential, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during reactions.
-
Skin Protection:
-
Gloves: Nitrile gloves of at least 0.11 mm thickness should be worn. Always inspect gloves for pinholes or tears before use. Given the corrosive nature of the material, consider double-gloving.
-
Lab Coat: A flame-resistant lab coat is essential to protect against splashes.
-
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors should be used.
Section 2: Safe Handling and Experimental Workflow
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
Caption: A logical workflow for the safe handling of this compound.
Storage
Upon receipt, inspect the container for any damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. Recommended storage temperature is between 0-8°C.[1]
A Representative Experimental Protocol: Synthesis of a Sulfonamide
The following protocol is a generalized yet robust procedure for the synthesis of a sulfonamide, a common application of this compound. This illustrates the integration of safety precautions at each step.
Objective: To synthesize an N-substituted-5-bromopyridine-2-sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, addition funnel, and other standard glassware (oven-dried)
Procedure:
-
Preparation (in a chemical fume hood):
-
Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction.
-
Don all required PPE (goggles, face shield, lab coat, nitrile gloves).
-
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the amine and triethylamine, and dissolve in anhydrous DCM.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Slowly add the this compound solution to the stirring amine solution via an addition funnel over 15-30 minutes. The reaction is often exothermic; maintain the temperature with an ice bath if necessary. The slow addition helps to control the reaction rate and heat generation.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, the reaction mixture must be carefully quenched. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution. This will neutralize the triethylamine hydrochloride salt and any remaining unreacted sulfonyl chloride. Be aware of potential gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine to remove any remaining aqueous components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography or recrystallization to yield the desired sulfonamide.
-
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a sealed, labeled container for hazardous waste disposal.
-
Quenching Excess Reagent: Small amounts of unreacted this compound can be cautiously quenched by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate.[4] This should be done in a fume hood.
-
Waste Streams:
-
Solid Waste: Contaminated consumables (gloves, absorbent materials) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Halogenated organic solvents from the reaction and work-up should be collected in a designated halogenated waste container. The aqueous waste from the work-up, once neutralized, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Section 3: Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This table outlines the immediate first aid responses to exposure.
Fire and Explosion Hazards
While not highly flammable, this compound can decompose under fire conditions to produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, sulfur oxides, and hydrogen bromide.[5]
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound. Do NOT use water, as it will react violently.
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. A culture of safety, built upon a thorough understanding of the chemical's reactivity and a disciplined approach to handling, is non-negotiable. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed workflows for handling and emergencies outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important building block.
References
An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride: Commercial Availability, Purity, and Application
Introduction
5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly valued within pharmaceutical and agrochemical research.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a highly reactive sulfonyl chloride group, makes it a versatile building block for introducing sulfonyl moieties and a platform for further molecular elaboration via cross-coupling reactions.[1][2] The strong electrophilic nature of the sulfonyl chloride functional group allows for efficient sulfonylation reactions, making it indispensable for creating sulfonamides—a class of compounds with a broad spectrum of biological activities.[1][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its commercial availability, recommended protocols for purity verification, safe handling procedures, and a practical application in synthesis. The objective is to equip the user with the necessary field-proven insights to confidently procure, validate, and utilize this important chemical intermediate.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is typically a white to off-white solid at room temperature.[1] Key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874959-68-9 | [1] |
| Molecular Formula | C₅H₃BrClNO₂S | [1][4] |
| Molecular Weight | 256.51 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 80-83 °C | |
| Boiling Point | 301 °C at 760 mmHg | |
| InChI Key | CZPJXSLJOVFCOH-UHFFFAOYSA-N | [4] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 99%, with HPLC being the most common method for purity assessment cited by vendors.[1] For early-stage discovery research, a purity of ≥95% may be sufficient. However, for later-stage development, GMP (Good Manufacturing Practice) applications, or when precise stoichiometry is critical, sourcing material with the highest possible purity (e.g., ≥99%) is strongly advised to avoid the introduction of unknown variables into experimental outcomes.
A non-exhaustive list of potential suppliers is provided below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | Stated Purity | CAS Number |
| Sigma-Aldrich (AldrichCPR) | 95% | 874959-68-9[4] |
| Chem-Impex | ≥ 99% (HPLC) | 874959-68-9[1] |
| Molport | Available from multiple suppliers | 874959-68-9[5] |
| Alfa Chemistry | 96% (as HCl salt) | 1150561-80-0[6] |
Note: The hydrochloride salt (CAS 1150561-80-0) is also commercially available and may be used in certain applications.[6][7]
Quality Control and Purity Analysis: A Practical Guide
The sulfonyl chloride functional group is inherently reactive, particularly towards nucleophiles like water. Consequently, verifying the purity and integrity of this compound upon receipt and before use is a critical, self-validating step in any experimental workflow. Hydrolysis to the corresponding sulfonic acid is the most common degradation pathway.
Recommended Analytical Techniques
A multi-pronged analytical approach is recommended to ensure both the identity and purity of the material.
Caption: Workflow for quality control of incoming this compound.
This method is designed to separate the parent compound from potential impurities, most notably its sulfonic acid hydrolysate.
1. Instrumentation and Columns:
-
HPLC system with a PDA or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of dry acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile is used as it is aprotic and will not react with the sulfonyl chloride.
-
Dilute as necessary to fall within the linear range of the detector.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Detection Wavelength: 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
5. Data Analysis:
-
Integrate all peaks.
-
Calculate purity by the area percent method. The main peak should correspond to the this compound. The primary impurity, if present, will be the more polar sulfonic acid, which will have a shorter retention time.
¹H NMR is the gold standard for confirming the chemical structure of the reagent.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Causality: CDCl₃ is preferred as it is non-nucleophilic. If solubility is an issue, DMSO-d₆ can be used, but the sample should be run immediately to minimize degradation.
2. Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
3. Expected Chemical Shifts:
-
The aromatic region will show three distinct signals corresponding to the protons on the pyridine ring. The exact chemical shifts (δ, ppm) and coupling patterns will be consistent with the 2,5-disubstituted pyridine structure. While specific literature values for this exact compound can be sparse, general principles of pyridine NMR and data from similar structures can be used for interpretation.[8] Purity can be estimated by comparing the integral of the compound's protons to those of any visible impurities.
Safe Handling and Storage Protocols
Sulfonyl chlorides are corrosive and moisture-sensitive.[9] Proper handling is essential for both user safety and maintaining the integrity of the reagent.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated fume hood.[9] Avoid breathing dust or vapors. The compound is classified as causing severe skin burns and eye damage.[4]
-
Moisture Sensitivity: This compound reacts with water, potentially violently, to liberate toxic gas (HCl).[9] Use only dry glassware and inert solvents. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperatures are often refrigerated (0-8 °C) or frozen (-20 °C) to minimize degradation.[1]
Application in Synthesis: A Case Study
The primary use of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[1][3]
Reaction Scheme: Synthesis of a Pyridyl Sulfonamide
Caption: General reaction scheme for sulfonamide synthesis.
Protocol 3: General Procedure for Sulfonamide Formation
1. Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the primary or secondary amine (1.0 equivalent) and a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2-1.5 equivalents). Causality: The base is required to quench the HCl byproduct generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
2. Reagent Addition:
-
Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of dry CH₂Cl₂.
-
Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 10-15 minutes.
3. Reaction and Workup:
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.
Conclusion
This compound is a high-value reagent whose utility is directly dependent on its purity. Commercial availability is widespread, but rigorous incoming quality control using techniques like HPLC and NMR is paramount to ensure reliable and reproducible results in research and development. By implementing the analytical and handling protocols outlined in this guide, scientists can confidently leverage the synthetic potential of this versatile building block to advance their projects in medicinal chemistry and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 874959-68-9 | Buy Now [molport.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1150561-80-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted 5-Bromopyridine-2-sulfonamides
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 5-Bromopyridine-2-sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] When incorporated into a pyridine ring, particularly one substituted with a bromine atom at the 5-position, the resulting 5-bromopyridine-2-sulfonamide scaffold offers a unique combination of physicochemical properties and synthetic handles. The bromine atom provides a site for further functionalization, such as through Suzuki-Miyaura cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[3] This guide provides a detailed exploration of the reaction between 5-bromopyridine-2-sulfonyl chloride and primary or secondary amines, offering in-depth protocols and expert insights for the synthesis of this valuable class of compounds.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds through a well-established nucleophilic substitution mechanism. The key steps are outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the tetrahedral intermediate.
-
Proton Transfer: A base, typically an excess of the reacting amine or an added tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the protonated base.[4][5]
The overall reaction is a robust and efficient method for the formation of the stable S-N bond characteristic of sulfonamides.[1]
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
Protocol 1: Conventional Synthesis of N-Aryl-5-bromopyridine-2-sulfonamide
This protocol describes a standard method for the synthesis of an N-aryl sulfonamide using pyridine as both the base and a solvent.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine (10 mL per 1.1 mmol of aniline).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add this compound (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, add chilled water (5 mL) to the reaction mixture and stir for 15 minutes to quench any unreacted sulfonyl chloride.
-
Reduce the volume of the reaction mixture under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 5% NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-aryl-5-bromopyridine-2-sulfonamide.
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-5-bromopyridine-2-sulfonamide
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6]
Materials:
-
This compound
-
Primary or secondary aliphatic amine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the aliphatic amine (1.2 eq), and triethylamine (1.5 eq) in anhydrous THF (5 mL per 1 mmol of sulfonyl chloride).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated NH₄Cl solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the synthesis of 5-bromopyridine-2-sulfonamides.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes typical reaction conditions and outcomes for the synthesis of a range of N-substituted 5-bromopyridine-2-sulfonamides.
| Entry | Amine | Base | Solvent | Method | Time | Temp (°C) | Yield (%) |
| 1 | Aniline | Pyridine | Pyridine | Conventional | 12h | rt | ~90 |
| 2 | 4-Methylaniline | Pyridine | Pyridine | Conventional | 12h | rt | ~85 |
| 3 | 4-Chloroaniline | Pyridine | Pyridine | Conventional | 18h | rt | ~80 |
| 4 | Benzylamine | Triethylamine | THF | Conventional | 6h | rt | ~92 |
| 5 | Morpholine | Triethylamine | DCM | Conventional | 4h | rt | ~95 |
| 6 | Piperidine | Triethylamine | DCM | Conventional | 4h | rt | ~93 |
| 7 | Aniline | N/A | Neat | Microwave | 3 min | 120 | 97[6] |
| 8 | Benzylamine | N/A | Neat | Microwave | 5 min | 120 | 90[6] |
Yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Expert Insights and Causality
-
Choice of Base: A base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[4] Pyridine can act as both a base and a solvent, which is convenient for reactions with less nucleophilic aromatic amines.[5] For more reactive aliphatic amines, a non-nucleophilic base like triethylamine in an inert solvent like DCM or THF is preferred to avoid side reactions.
-
Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents such as DCM, THF, and acetonitrile are commonly used.[7] For microwave-assisted synthesis, a solvent-free approach can be highly efficient and environmentally friendly.[6]
-
Reaction Temperature: Reactions with highly nucleophilic amines can often be performed at room temperature. Less reactive amines, such as anilines with electron-withdrawing groups, may require gentle heating. Microwave heating provides a rapid and efficient way to reach the required temperature, significantly reducing reaction times.[6]
-
Work-up and Purification: The aqueous work-up is designed to remove the base hydrochloride salt and any remaining water-soluble impurities. A wash with a mild base like sodium bicarbonate solution ensures the complete removal of any acidic byproducts. Purification by column chromatography is typically necessary to obtain a highly pure product, especially for applications in drug discovery.
References
- 1. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Navigating the Chemoselective Suzuki-Miyaura Coupling of 5-Bromopyridine-2-sulfonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of a Challenging Building Block
Substituted biaryl pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The incorporation of a sulfonyl moiety further enhances their utility, often improving pharmacokinetic properties such as solubility and metabolic stability. The molecule 5-bromopyridine-2-sulfonyl chloride represents a highly valuable, yet synthetically challenging, building block for drug discovery programs. It offers two distinct electrophilic sites for cross-coupling: the C5-Bromo bond and the C2-sulfonyl chloride group.
This application note provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction selectively at the C5-bromo position. We will delve into the inherent chemoselectivity challenges, provide a detailed mechanistic rationale for overcoming them, and present a robust experimental protocol designed as a starting point for optimization.
The Core Challenge: Chemoselectivity in a Bifunctional Electrophile
The primary obstacle in utilizing this compound is the competitive reactivity of its two electrophilic centers in palladium-catalyzed cross-coupling reactions.
-
Site 1: C5-Br Bond: A standard electrophile for Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring generally facilitates oxidative addition at this site compared to a simple bromobenzene.[1]
-
Site 2: C2-SO₂Cl Bond: The carbon-sulfur bond of an arylsulfonyl chloride can also undergo oxidative addition with a Pd(0) catalyst, leading to a "desulfonylative" coupling where the SO₂Cl group is lost.
Crucially, the established reactivity order for common electrophiles in Suzuki-Miyaura reactions is: Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl .[2][3][4] This indicates that under many standard conditions, the sulfonyl chloride group is more reactive than the bromide, presenting a significant selectivity challenge. Achieving the desired coupling at the C-Br bond requires a carefully designed catalytic system that can invert or suppress this intrinsic reactivity pattern.
Mechanistic Considerations for Selective C-Br Coupling
The standard catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Our strategy focuses on tuning the reaction parameters to kinetically favor the oxidative addition of the Pd(0) catalyst into the C-Br bond over the C-S bond, while also preserving the integrity of the sulfonyl chloride moiety.
Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Catalyst and Ligand Selection: The Key to Selectivity
The choice of ligand is the most critical parameter for controlling the outcome of this reaction. For challenging substrates like electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are essential.[5][6]
-
Rationale (Expertise): Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective. They promote the crucial oxidative addition step at the C-Br bond and stabilize the active Pd(0) species.[7] There is evidence that highly sterically demanding ligands can promote different oxidative addition mechanisms, potentially altering site selectivity by favoring reaction at stronger, less accessible C-X bonds.[8] By using a highly active ligand system, it may be possible to lower the activation barrier for C-Br insertion sufficiently to outcompete the C-S insertion pathway, especially at lower temperatures.
Base Selection: Activating the Nucleophile, Protecting the Electrophile
The base is required to activate the boronic acid partner for transmetalation. However, strong or nucleophilic bases can lead to the hydrolysis of the sensitive sulfonyl chloride group to the corresponding sulfonic acid, deactivating the substrate.
-
Rationale (Trustworthiness): A moderately weak, non-nucleophilic inorganic base is recommended.
-
Potassium Phosphate (K₃PO₄): An excellent choice due to its moderate basicity and high solubility in mixed aqueous/organic solvent systems.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Viable alternatives, though care must be taken to minimize water content to prevent hydrolysis.[9]
-
Avoid: Strong hydroxide bases (NaOH, KOH) or organic amines (Et₃N), which can readily attack the sulfonyl chloride.
-
Solvent and Temperature Control
The reaction should be conducted in an anhydrous, polar aprotic solvent under an inert atmosphere (Nitrogen or Argon) to prevent both hydrolysis of the sulfonyl chloride and protodeboronation of the boronic acid coupling partner.[10]
-
Rationale (Experience):
-
Solvents: 1,4-Dioxane or Toluene are excellent first choices, as they are commonly used for challenging Suzuki couplings and have high boiling points, allowing for a wide temperature range to be explored.[10]
-
Temperature: It is advisable to start at a moderate temperature (e.g., 80-90 °C). Since the C-SO₂Cl bond is thermodynamically more reactive, running the reaction at the lowest feasible temperature that still promotes C-Br activation may enhance selectivity.
-
Recommended Protocol for Selective C5-Arylation
This protocol is designed as a robust starting point. Optimization of temperature, catalyst loading, and reaction time may be necessary for different boronic acid coupling partners.
Reaction Scheme:
(Self-correction: An image cannot be generated. A textual representation will be used.) this compound + Ar-B(OR)₂ --[Pd Catalyst, Ligand, Base]--> 5-Arylpyridine-2-sulfonyl chloride
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 256.50 | 257 mg | 1.0 | 1.0 |
| Arylboronic Acid Pinacol Ester | - | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 (5 mol% Pd) |
| SPhos (Ligand) | 410.47 | 41 mg | 0.10 | 0.10 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 10 mL | - | - |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (257 mg, 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (41 mg, 0.10 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a stream of nitrogen or argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material (typically 4-16 hours).
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding deionized water (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-arylpyridine-2-sulfonyl chloride product.
Data & Optimization Strategy
Table of Recommended Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands essential for activating the C-Br bond.[5] |
| Catalyst Loading | 2-5 mol % Pd | Start with 5 mol% for this challenging coupling; can be reduced upon optimization. |
| Base | K₃PO₄ (anhydrous) | Mild, non-nucleophilic base minimizes hydrolysis of the sulfonyl chloride. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous grade is critical. |
| Temperature | 80 - 110 °C | Start at 90 °C. Lower temperatures may favor C-Br selectivity. |
| Boron Source | Pinacol Ester | Generally more stable to protodeboronation than the corresponding boronic acid.[1] |
Potential Side Reactions & Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen contamination). 2. Insufficiently active ligand/catalyst system. 3. Low temperature. | 1. Ensure rigorous inert atmosphere technique. 2. Switch to a more active ligand (e.g., RuPhos). 3. Incrementally increase temperature to 100-110 °C. |
| Desulfonylative Coupling Product Observed | 1. C-S bond activation is competitive or favored. 2. Reaction temperature is too high. | 1. Screen different ligands; some may offer better C-Br selectivity.[8] 2. Attempt the reaction at a lower temperature (e.g., 70-80 °C) for a longer time. |
| Hydrolysis of -SO₂Cl to -SO₃H | 1. Water present in reagents or solvent. 2. Base is too nucleophilic or reaction run too hot. | 1. Use freshly dried base and anhydrous solvent. 2. Confirm use of K₃PO₄ or Cs₂CO₃; avoid hydroxides. |
| Protodeboronation of Boronic Acid | 1. Presence of water or protic impurities. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous conditions. Use pinacol ester instead of boronic acid. 2. Monitor reaction closely and quench once starting material is consumed. |
Visualizing the Experimental Workflow
Caption: Figure 2: Experimental Workflow for Selective Suzuki Coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Bromopyridine-2-sulfonyl Chloride for Accelerated Lead Optimization in Medicinal Chemistry
Introduction: The Strategic Advantage of Bifunctional Reagents in Drug Discovery
Lead optimization is a critical, iterative phase in drug discovery where a promising but imperfect "lead" compound is systematically modified to enhance its therapeutic properties.[1][2][3] This process aims to improve potency, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) while minimizing toxicity.[2][3] The choice of chemical reagents for this task is paramount. Ideal building blocks offer not just reliable reactivity but also strategic handles for subsequent diversification, enabling a rapid exploration of the structure-activity relationship (SAR).
5-Bromopyridine-2-sulfonyl chloride has emerged as a reagent of significant value in this context. It is a bifunctional molecule that provides medicinal chemists with a dual-pronged approach to molecular modification.[4][5] Its utility stems from two key reactive sites: a highly electrophilic sulfonyl chloride group and a versatile bromine atom positioned on a pyridine ring.[4][5][6] This unique combination allows for the stable introduction of a sulfonamide linkage—a privileged functional group in numerous approved drugs—while simultaneously presenting an opportunity for late-stage functionalization through modern cross-coupling chemistry.[5][7] This guide provides an in-depth look at the strategic application of this reagent, complete with detailed protocols and expert insights.
Section 1: Physicochemical Properties and Dual Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to its effective use. It is a stable, solid reagent that is easier to handle than many of its liquid or less stable counterparts.[4]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 874959-68-9 | [4] |
| Molecular Formula | C₅H₃BrClNO₂S | [4][8] |
| Molecular Weight | 256.51 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 80-83 °C | |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at 0-8 °C, keep dry | [4] |
The power of this reagent lies in its orthogonal reactivity:
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is a strong electrophile, highly susceptible to nucleophilic attack by primary and secondary amines.[4][5] This reaction, typically conducted in the presence of a non-nucleophilic base, rapidly and efficiently forms a stable sulfonamide bond (-SO₂NHR). The sulfonamide functional group is a cornerstone of medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, thus facilitating strong interactions with biological targets.[7][9]
-
The 5-Bromo-Pyridine Moiety: The pyridine ring itself introduces a heterocyclic motif that can enhance solubility and provide a vector for specific interactions within a protein binding pocket.[5] More importantly, the bromine atom at the 5-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups after the core sulfonamide structure is in place, dramatically expanding the chemical space that can be explored from a single intermediate.
Section 2: Core Application — Protocol for Sulfonamide Formation
The primary application of this compound is the synthesis of novel sulfonamides from a lead compound containing a primary or secondary amine. This protocol details a general, robust procedure for this transformation.
Workflow for Lead Modification via Sulfonylation
The following diagram illustrates the direct modification of a lead compound (Lead-NHR₁) to introduce the bromopyridyl sulfonamide moiety.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol
Objective: To synthesize a 5-bromopyridine-2-sulfonamide derivative from an amine-containing lead compound.
Materials:
-
Amine-containing lead compound (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Non-nucleophilic base: Pyridine (2.0-3.0 eq) or Triethylamine (TEA, 2.0-3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine-containing lead compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Begin stirring the solution with a magnetic stir bar.
-
Cooling (Causality): Cool the flask to 0 °C using an ice-water bath. This step is critical to control the exothermicity of the reaction between the sulfonyl chloride and the amine, preventing potential side reactions and degradation of sensitive substrates.
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq) to the cooled solution. The base serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5-10 minutes. A slow addition rate ensures the reaction temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up - Quenching: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess base.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
Section 3: Advanced Strategy — Sequential Modification for SAR Expansion
The true power of this compound in lead optimization is realized when both reactive sites are utilized. After forming the sulfonamide, the bromine atom provides a gateway to a vast chemical space via cross-coupling reactions.
Workflow for Two-Step Lead Diversification
This diagram illustrates a sequential, two-step modification strategy. First, the sulfonamide is formed. Second, the bromine handle is used in a Suzuki coupling to add further diversity (R₂ group).
References
- 1. fiveable.me [fiveable.me]
- 2. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
Application Notes & Protocols: 5-Bromopyridine-2-sulfonyl Chloride in Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Bromopyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern agrochemical research and development. Its trifunctional nature, featuring a reactive sulfonyl chloride group, a versatile bromine atom for cross-coupling, and an electron-deficient pyridine ring, makes it an exceptionally valuable intermediate for creating complex and potent active ingredients.[1][2] This guide provides an in-depth exploration of its applications, key chemical transformations, and detailed, field-proven protocols for the synthesis of agrochemical precursors, primarily focusing on the creation of advanced herbicides and fungicides.
Introduction: The Strategic Advantage of this compound
The efficacy of a modern crop protection agent is intrinsically linked to its molecular architecture. This compound (C₅H₃BrClNO₂S) offers chemists a strategic starting point for molecular design due to its distinct reactive sites.[3]
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is a highly electrophilic functional group, making it the primary site for nucleophilic attack, most commonly by amines or alcohols.[2] This reactivity is the cornerstone for creating sulfonamides and sulfonate esters, which are key toxophores in many successful agrochemicals.[1][2]
-
The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, often enhancing solubility, metabolic stability, and binding affinity to biological targets.[2]
-
The Bromine Atom: Positioned at the 5-locus of the pyridine ring, the bromine atom is a versatile handle for late-stage functionalization. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl or alkyl groups to fine-tune the biological activity and spectrum of the final compound.[2]
This unique combination allows for a modular approach to synthesis, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₃BrClNO₂S |
| Molecular Weight | 256.50 g/mol [3] |
| Appearance | Solid[3] |
| Primary Hazard | Corrosive, Skin Sensitizer[3] |
Core Applications in Agrochemical Synthesis
The primary application of this compound is in the synthesis of herbicides and fungicides, where the resulting sulfonamide linkage is critical for biological activity.
Sulfonylurea Herbicides: A Primary Application
Sulfonylurea herbicides are a major class of crop protection agents renowned for their high efficacy at low application rates. They function by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, conferring a high degree of safety for mammals.[4]
This compound serves as a key precursor for the "aryl sulfonyl" portion of the herbicide. The synthesis involves coupling the sulfonyl chloride with an appropriate amine-containing heterocyclic moiety (e.g., a pyrimidine or triazine) via a stable sulfonamide bridge.
Caption: Synthesis and mechanism of action for a sulfonylurea herbicide.
Fungicide and Insecticide Synthesis
The pyridylsulfonamide scaffold is also a valuable pharmacophore in the development of novel fungicides and insecticides.[1][6] The nitrogen-containing heterocycle can interact with key residues in fungal or insect protein targets. The bromine atom provides a route to introduce additional functionalities that can enhance binding affinity, modify the spectrum of activity, or improve pharmacokinetic properties within the target pest.[7] For instance, derivatives of sulfonamides have shown promising activity against various fungal pathogens like Botrytis cinerea.[6]
Key Chemical Transformations & Protocols
The cornerstone reaction is the formation of a sulfonamide. This section details the protocol for this critical step and a subsequent conversion to a model agrochemical.
Foundational Protocol: Synthesis of a Pyridylsulfonamide Intermediate
This protocol describes the reaction of this compound with a generic primary or secondary amine to form a stable sulfonamide intermediate. This is the first critical step towards building a sulfonylurea herbicide or other related agrochemicals.
Objective: To synthesize N-(heterocyclic)-5-bromopyridine-2-sulfonamide.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 256.50 | 10.0 g | 39.0 mmol | 1.0 |
| Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) | 155.15 | 6.36 g | 41.0 mmol | 1.05 |
| Pyridine (Base and Solvent) | 79.10 | 100 mL | - | - |
| Dichloromethane (DCM) (Co-solvent) | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (1M aq.) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | As needed | - | - |
| Brine (Saturated NaCl aq.) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Experimental Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the heterocyclic amine (6.36 g) and dissolve it in pyridine (100 mL) and DCM (100 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate beaker, dissolve this compound (10.0 g) in 50 mL of DCM. Add this solution dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 5°C. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Remove the aqueous layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyridylsulfonamide product.
-
Causality and Insights:
-
Choice of Base: Pyridine is often used as both a base and a solvent. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8]
-
Temperature Control: The initial cooling to 0°C is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
Aqueous Workup: The acidic and basic washes are essential to remove the catalyst (pyridine) and any unreacted starting materials, simplifying the final purification step.
Caption: Experimental workflow for pyridylsulfonamide synthesis.
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a strategic platform for innovation in agrochemical synthesis.[1] Its inherent reactivity and multiple points for diversification allow for the efficient construction of complex molecules with tailored biological activities.[2] The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of next-generation herbicides, fungicides, and insecticides. Future work will likely focus on leveraging the bromine handle for novel cross-coupling reactions to access previously unexplored chemical space, leading to the discovery of crop protection agents with new modes of action to combat the growing challenge of pest resistance.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Bromopyridine-2-sulfonyl Chloride as a Versatile Building Block in Kinase Inhibitor Discovery
Introduction: The Strategic Value of a Privileged Scaffold
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on the use of "privileged scaffolds"—molecular frameworks that are known to bind to the highly conserved ATP-binding site of kinases. The pyridine ring is one such scaffold, found in numerous FDA-approved drugs, valued for its ability to improve metabolic stability, potency, and cell permeability.[2][3][4][5]
5-Bromopyridine-2-sulfonyl chloride emerges as a particularly strategic building block for kinase inhibitor synthesis. Its utility is rooted in its trifunctional nature:
-
The Pyridine Core: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, enabling a critical anchoring interaction with the "hinge" region of the kinase ATP-binding site. This interaction is a hallmark of many Type I and Type II kinase inhibitors.[6][7]
-
The Sulfonyl Chloride Group: This highly reactive electrophilic group provides a straightforward and efficient handle for coupling with a wide array of primary and secondary amines.[8][9] This reaction forms a stable sulfonamide linkage, a common functional group in medicinal chemistry, allowing for the systematic exploration of chemical space to optimize inhibitor potency and selectivity.[10][11][12]
-
The Bromine Atom: Positioned at the 5-position, the bromine atom serves as a versatile synthetic handle for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse substituents that can probe deeper into the kinase binding pocket, enhancing affinity and modulating the selectivity profile.
This guide provides a detailed technical overview, field-proven protocols, and the scientific rationale for utilizing this compound as a foundational element in the design and synthesis of novel kinase inhibitors.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful synthesis and handling.
| Property | Value | Source(s) |
| CAS Number | 874959-68-9 | [8] |
| Molecular Formula | C₅H₃BrClNO₂S | [8] |
| Molecular Weight | 256.51 g/mol | [8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 80-83 °C | |
| Storage Conditions | Store at 0-8 °C, moisture sensitive | [8] |
| Safety | Corrosive (GHS05), Causes severe skin burns and eye damage (H314) |
The Rationale: Designing for Kinase Selectivity
The design of selective kinase inhibitors is a significant challenge due to the high conservation of the ATP-binding site across the human kinome.[13][14] The 5-bromopyridine-2-sulfonamide scaffold offers a logical framework to address this challenge.
The pyridine nitrogen and one of the sulfonamide oxygens often chelate the kinase hinge backbone, providing a stable anchor point. The vector projecting from the sulfonamide nitrogen allows chemists to introduce various chemical groups (R-groups) that can exploit subtle differences in the surrounding sub-pockets of the ATP site. The bromine at the 5-position provides a second, orthogonal vector for modification, allowing for multi-directional exploration of the binding site to achieve the desired selectivity profile.
This approach is a practical application of scaffold hopping and fragment-based design , where a known hinge-binding core is decorated with fragments to build potency and selectivity.[15][16][17][18]
Experimental Methodologies & Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol details the fundamental reaction of coupling this compound with an amine to form the core sulfonamide structure.
Caption: General workflow for the synthesis of 5-bromopyridine-2-sulfonamides.
-
This compound
-
Primary or secondary amine of interest (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup
-
Standard work-up and purification reagents (e.g., saturated aq. NaHCO₃, brine, MgSO₄/Na₂SO₄, silica gel)
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM.
-
Causality: An inert atmosphere prevents reactions with atmospheric moisture, which could hydrolyze the highly reactive sulfonyl chloride. The base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[9]
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is often exothermic. Cooling controls the reaction rate, preventing potential side reactions and degradation of starting materials.
-
-
Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes with vigorous stirring.
-
Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the electrophile, which can lead to side products. A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess HCl and acidic impurities), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Downstream Functionalization via Suzuki Cross-Coupling
This protocol describes how to leverage the bromine atom on the newly synthesized sulfonamide for further diversification to enhance potency and selectivity.
-
5-Bromopyridine-2-sulfonamide derivative (from Protocol 1) (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol)
-
Schlenk flask or microwave vial
-
Setup: To a Schlenk flask or microwave vial, add the 5-bromopyridine-2-sulfonamide derivative (1.0 eq), the boronic acid/ester (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state, quenching the catalytic cycle. Degassing is a critical step to ensure reaction efficiency.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, or until the starting bromide is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the coupled product by NMR and HRMS.
Biological Evaluation: From Compound to Candidate
The synthesized compounds must be evaluated for their biological activity. This typically follows a tiered approach from in vitro biochemical assays to cell-based and in vivo studies.
Overall Drug Discovery Workflow
Caption: A typical workflow for kinase inhibitor discovery using the building block.
Protocol Outline: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The goal of this assay is to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
-
Objective: To quantify the potency of synthesized compounds against the target kinase.
-
Principle: A variety of commercial kits are available (e.g., ADP-Glo™, LanthaScreen™, HTRF®). Most rely on quantifying either the consumption of ATP or the phosphorylation of a substrate peptide.
-
General Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate (e.g., 384-well), add the kinase, a suitable peptide substrate, and ATP at or near its Kₘ concentration.[19]
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at a set temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the signal (luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Kinome Profiling for Selectivity Assessment
A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Kinome profiling is essential to understand a compound's activity across a wide range of kinases, revealing potential off-target liabilities that could lead to toxicity.[14][19][20][21][22][23]
-
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300). The percent inhibition for each kinase is reported.
-
Data Interpretation: The results are often visualized on a "kinome tree" diagram, providing an intuitive map of the compound's selectivity. Highly selective compounds will inhibit only the target kinase or a small number of closely related kinases.[21][24] A low selectivity score (e.g., S-score) indicates high selectivity.[19]
Illustrative Kinase Signaling Pathway
Caption: A simplified signaling pathway showing inhibition by a synthesized compound.
Conclusion
This compound is a high-value, versatile building block for the rational design of kinase inhibitors. Its constituent parts—a hinge-binding pyridine core, a reactive sulfonamide-forming group, and a handle for late-stage diversification—provide medicinal chemists with a powerful and logical platform for generating novel and selective chemical matter. The protocols and rationale outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to leverage this scaffold in their kinase inhibitor discovery programs, accelerating the journey from initial concept to potential clinical candidate.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemimpex.com [chemimpex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. drughunter.com [drughunter.com]
- 11. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cbijournal.com [cbijournal.com]
- 13. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 20. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 23. The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Bromopyridine-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging a Bifunctional Reagent for Combinatorial Chemistry
Solid-phase synthesis (SPS) has revolutionized the generation of chemical libraries for drug discovery and other applications by simplifying purification and enabling automation.[1] A key element in successful solid-phase synthesis is the choice of a linker that not only tethers the growing molecule to the solid support but also allows for controlled cleavage of the final product. 5-Bromopyridine-2-sulfonyl chloride is a versatile bifunctional reagent that serves as an excellent scaffold for solid-phase synthesis. Its sulfonyl chloride group provides a reactive handle for the formation of a stable sulfonamide linkage with an amine-functionalized resin.[2][3][4] Concurrently, the bromo-pyridine core offers a site for diversification through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][5][6][7][8] This dual functionality makes this compound an ideal candidate for the construction of diverse small molecule libraries.[4][9]
These application notes provide a comprehensive guide to the utilization of this compound in solid-phase synthesis, covering the initial coupling to an amine-functionalized resin, on-resin diversification of the pyridine core, and final cleavage of the synthesized compounds. The protocols are designed to be robust and adaptable for various research and drug development applications.
Core Principles and Strategic Considerations
The use of this compound in solid-phase synthesis is predicated on a few core principles:
-
Stable Linkage: The sulfonamide bond formed between the sulfonyl chloride and an amine is generally stable to a wide range of reaction conditions, including those typically used in peptide synthesis and other solid-phase organic synthesis (SPOS) methodologies.[10][11]
-
Orthogonal Diversification: The bromine atom on the pyridine ring allows for diversification using reactions, such as palladium-catalyzed cross-couplings, that are orthogonal to the sulfonamide linkage and the solid support.[5][7]
-
Traceless Linker Potential: Depending on the cleavage strategy, the pyridine-2-sulfonyl moiety can be considered a "traceless" linker, as the final product is released without a significant portion of the linker attached.
Experimental Protocols
PART 1: Immobilization of this compound on Amine-Functionalized Resin
This protocol describes the initial coupling of this compound to a primary amine-functionalized solid support, such as aminomethyl polystyrene resin.
Materials:
| Reagent/Material | Grade | Supplier |
| Aminomethyl Polystyrene Resin (100-200 mesh, 1% DVB) | Synthesis Grade | e.g., Sigma-Aldrich, Novabiochem |
| This compound | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks |
| Dichloromethane (DCM) | Anhydrous | Various |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Various |
| Dimethylformamide (DMF) | Anhydrous | Various |
| Methanol (MeOH) | ACS Grade | Various |
Protocol:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a fritted reaction vessel.
-
Washing: Drain the DCM and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Coupling Reaction:
-
Dissolve this compound (2.0 mmol, 2 equivalents based on resin loading) in anhydrous DCM (10 mL).
-
Add DIPEA (4.0 mmol, 4 equivalents) to the sulfonyl chloride solution.
-
Add the resulting solution to the swollen and washed resin.
-
Agitate the reaction mixture at room temperature for 12-16 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Monitoring: The completion of the reaction can be monitored by the disappearance of the primary amine on the resin using a qualitative Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or slightly yellow) indicates complete reaction. FT-IR spectroscopy can also be used to monitor the appearance of the sulfonamide S=O stretching bands (typically around 1350 and 1160 cm⁻¹).[2][9][12]
Workflow for Immobilization
References
- 1. scispace.com [scispace.com]
- 2. ripublication.com [ripublication.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Sulfonylation of Polyfunctional Molecules with 5-Bromopyridine-2-sulfonyl chloride
Introduction: Navigating Reactivity with Precision
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the ability to selectively modify one functional group in the presence of others is a cornerstone of efficient and elegant molecular construction.[1][2] Polyfunctional molecules, rich in reactive sites such as amines and alcohols, present a formidable challenge to the synthetic chemist. This guide provides a comprehensive overview and detailed protocols for the chemoselective sulfonylation of such molecules using 5-Bromopyridine-2-sulfonyl chloride, a versatile and highly reactive reagent.[3][4]
This compound is a valuable building block, prized for its ability to introduce a sulfonamide or sulfonate ester moiety, functionalities that are prevalent in a vast array of biologically active compounds.[3][4][5] The presence of the pyridine ring and the bromine atom offers additional handles for subsequent chemical transformations, making it a strategic choice in multi-step synthetic campaigns.[4] This document will delve into the principles governing the chemoselective reaction of this reagent with primary and secondary amines over alcohols, providing researchers with the knowledge and practical tools to achieve their desired synthetic outcomes with high fidelity.
The Cornerstone of Selectivity: Understanding Nucleophilicity and Reaction Kinetics
The selective sulfonylation of an amine in the presence of an alcohol hinges on the inherent difference in their nucleophilicity. Primary and secondary amines are generally more nucleophilic than alcohols, and this difference can be exploited to achieve chemoselectivity. The reaction proceeds via a nucleophilic attack of the amine or alcohol on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide or a sulfonate ester, respectively, with the concomitant release of hydrochloric acid.[6][7]
Several key parameters can be modulated to enhance this inherent selectivity:
-
Temperature: Lowering the reaction temperature (e.g., 0 °C to -20 °C) can significantly favor the reaction with the more nucleophilic amine, as it often has a lower activation energy barrier compared to the sulfonylation of the less nucleophilic alcohol.[8]
-
Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine is often preferred over stronger, less hindered bases such as triethylamine.[8] The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine starting material. However, an excess of a strong base can deprotonate the newly formed sulfonamide, potentially leading to undesired side reactions like di-sulfonylation of primary amines.[8]
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride solution to the reaction mixture keeps its instantaneous concentration low. This favors the reaction with the more reactive nucleophile (the amine) and minimizes side reactions.[8]
Visualizing the Path to Selectivity: A Mechanistic Overview
The general mechanism for the sulfonylation of an amine is a two-step process. First, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the stable sulfonamide.
Caption: Generalized mechanism for the sulfonylation of a primary amine.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the chemoselective sulfonylation of a model polyfunctional substrate containing both a primary amine and a primary alcohol functionality.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | --INVALID-LINK-- |
| 2-Aminoethanol (Model Substrate) | ≥99% | Standard Supplier |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Saturated aqueous NH₄Cl | Prepared in-house | |
| Saturated aqueous NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Standard Supplier | |
| Silica Gel | 230-400 mesh | Standard Supplier |
Protocol 1: Chemoselective Sulfonylation of a Primary Amine in the Presence of a Primary Alcohol
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the polyfunctional substrate (e.g., 2-aminoethanol) (1.0 eq.).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add anhydrous pyridine (1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.[8]
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred substrate solution over a period of 30-60 minutes.[8] A slow addition rate is crucial for maintaining selectivity.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.
-
Let the reaction warm to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[8][9][10]
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.[8]
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-hydroxyethyl)-5-bromopyridine-2-sulfonamide.
-
Navigating Challenges: A Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Sulfonamide | - Incomplete reaction. - Hydrolysis of the sulfonyl chloride.[11] - Sterically hindered or poorly nucleophilic amine.[9] | - Increase reaction time or temperature after initial selective sulfonylation. - Ensure all glassware and solvents are scrupulously dry.[11] - Consider using a more forcing solvent like DMF for sluggish reactions.[9] |
| Formation of Di-sulfonated Byproduct (with primary amines) | - Excess sulfonyl chloride. - Use of a strong, non-hindered base. - High reaction temperature.[8][11] | - Use a slight excess of the amine (1.1-1.2 eq.).[8] - Switch to a weaker or more sterically hindered base (e.g., 2,6-lutidine).[8] - Maintain a low reaction temperature (0 °C or below) during addition.[8] |
| Formation of Sulfonate Ester Byproduct | - Reaction temperature is too high. - Prolonged reaction time after consumption of the amine. | - Maintain a low reaction temperature. - Carefully monitor the reaction and quench promptly after the amine is fully consumed. |
| Difficult Purification | - Close polarity of starting material, product, and byproducts. | - Optimize the mobile phase for column chromatography. - Consider derivatization of the product or impurities to facilitate separation. |
Workflow for Optimizing Chemoselectivity
The following flowchart provides a systematic approach to optimizing the chemoselective sulfonylation of a novel polyfunctional molecule.
Caption: A decision-making workflow for optimizing chemoselectivity.
Conclusion: A Powerful Tool for Targeted Synthesis
This compound is a powerful and versatile reagent for the chemoselective sulfonylation of polyfunctional molecules. By carefully controlling key reaction parameters such as temperature, base, and rate of addition, researchers can achieve high selectivity for the sulfonylation of amines in the presence of less nucleophilic functional groups like alcohols. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation in complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Catalytic Pathways to Pyridyl Sulfonamides: Application Notes and Protocols for 5-Bromopyridine-2-sulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its prevalence in a vast array of therapeutic agents stems from its unique physicochemical properties, including its ability to act as a bioisostere for amides and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and widely employed transformation.[2] However, the pursuit of milder, more efficient, and highly selective synthetic methodologies has driven the development of innovative catalytic approaches. These modern methods not only often circumvent the need for harsh reaction conditions but also expand the accessible chemical space for novel sulfonamide-containing drug candidates.
This comprehensive guide focuses on catalytic methods for the formation of sulfonamides utilizing the versatile building block, 5-Bromopyridine-2-sulfonyl chloride . This reagent is of particular interest due to the presence of the pyridine ring, a common motif in pharmaceuticals that can influence solubility and biological activity, and the bromine atom, which serves as a handle for further synthetic diversification through cross-coupling reactions.[3] These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the chosen catalytic systems.
I. Organocatalysis in Sulfonamide Synthesis: The Power of Nucleophilic Catalysis
Organocatalysis offers an attractive alternative to metal-based systems, often characterized by milder reaction conditions, lower toxicity, and ready availability of catalysts. In the context of sulfonamide formation from sulfonyl chlorides, nucleophilic catalysts play a pivotal role in activating the sulfonyl group towards amine attack.
A. 4-(Dimethylamino)pyridine (DMAP): A Highly Efficient Acyl Transfer Catalyst
Expertise & Experience: 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective nucleophilic catalyst for a wide range of acylation and sulfonylation reactions.[4] Its catalytic prowess stems from its ability to form a highly reactive N-sulfonylpyridinium intermediate with the sulfonyl chloride. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, leading to a dramatic acceleration of the reaction with the amine nucleophile. The resonance stabilization of the positive charge in the N-sulfonyl-DMAP intermediate is a key feature that distinguishes its high catalytic activity from other pyridine-based catalysts.[4]
Catalytic Cycle of DMAP in Sulfonylation:
Caption: Catalytic cycle of DMAP in sulfonamide formation.
Protocol 1: DMAP-Catalyzed Sulfonylation of a Primary Amine
Objective: To synthesize N-benzyl-5-bromopyridine-2-sulfonamide using DMAP as a catalyst.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of benzylamine (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzyl-5-bromopyridine-2-sulfonamide.
Trustworthiness: This protocol is self-validating. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS). Expected yields are typically high (>85%) for unhindered primary amines.
B. Phosphine-Based Catalysts
Expertise & Experience: While less common than DMAP for this specific transformation, phosphines such as triphenylphosphine (PPh₃) can also catalyze sulfonamide formation. The mechanism is believed to involve the formation of a phosphonium salt intermediate with the sulfonyl chloride, which then acts as the active sulfonylating agent.[5] This approach can be particularly useful under specific reaction conditions or for substrates that may be sensitive to amine-based catalysts.
II. Transition Metal Catalysis: Expanding the Scope and Efficiency
Transition metal catalysis has revolutionized organic synthesis, and sulfonamide formation is no exception. Palladium and copper-based systems are particularly prominent, offering unique pathways for the construction of the S-N bond.
A. Palladium-Catalyzed In-Situ Sulfonamide Formation
Expertise & Experience: Palladium catalysis offers a powerful strategy for the synthesis of aryl sulfonyl chlorides from arylboronic acids, which can then be directly converted to sulfonamides in a one-pot procedure.[6] This method is highly valuable as it allows for the convergent synthesis of sulfonamides from readily available starting materials and exhibits excellent functional group tolerance. The key to this transformation is the palladium-catalyzed cross-coupling of an arylboronic acid with a suitable SO₂Cl source.
Experimental Workflow for Palladium-Catalyzed In-Situ Sulfonamide Synthesis:
Caption: Workflow for one-pot sulfonamide synthesis via Pd-catalysis.
Protocol 2: Palladium-Catalyzed One-Pot Synthesis of a Pyridyl Sulfonamide
Objective: To synthesize a sulfonamide from 5-bromo-2-(pinacolboranyl)pyridine in a one-pot reaction. (Note: This protocol is adapted from general procedures for arylboronic acids).[6]
Materials:
-
5-bromo-2-(pinacolboranyl)pyridine (1.0 eq)
-
Phenyl chlorosulfate (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Amine (e.g., morpholine) (1.5 eq)
-
Pyridine (2.0 eq)
Procedure:
-
In a glovebox, combine 5-bromo-2-(pinacolboranyl)pyridine (1.0 eq), phenyl chlorosulfate (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq) in a reaction vessel.
-
Add anhydrous 1,4-dioxane and stir the mixture at 80 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature.
-
Add the desired amine (1.5 eq) and pyridine (2.0 eq).
-
Stir the reaction at room temperature for an additional 2-4 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness: This protocol provides a convergent and efficient route to diverse sulfonamides. The reaction progress can be monitored by LC-MS. The broad substrate scope of palladium-catalyzed cross-coupling reactions suggests that this method is applicable to a wide range of amines.
III. Energy-Assisted Methods: Accelerating Sulfonamide Formation
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.
A. Microwave-Assisted Sulfonylation
Expertise & Experience: Microwave irradiation can dramatically reduce reaction times for sulfonamide synthesis.[7] The rapid and efficient heating of the reaction mixture under microwave conditions can overcome activation barriers and drive the reaction to completion in minutes rather than hours. This is particularly advantageous for high-throughput synthesis in drug discovery settings.
Protocol 3: Microwave-Assisted Synthesis of a Pyridyl Sulfonamide
Objective: To rapidly synthesize a sulfonamide from this compound using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pyridine (as solvent and base)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, dissolve this compound (1.0 eq) in pyridine.
-
Add the amine (1.2 eq) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Trustworthiness: This method offers a significant time-saving advantage. Optimization of temperature and irradiation time may be necessary for different amine substrates. The use of a dedicated microwave reactor with temperature and pressure monitoring is crucial for safety and reproducibility.
IV. Comparative Data of Catalytic Methods
| Catalytic Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Organocatalysis (DMAP) | 4-(Dimethylamino)pyridine | 0.1 eq catalyst, TEA, DCM, 0 °C to RT | Mild conditions, high yields, readily available catalyst | May not be suitable for very hindered amines |
| Palladium-Catalysis | Pd₂(dba)₃/SPhos | 2 mol% Pd, K₂CO₃, Dioxane, 80 °C | Convergent, excellent functional group tolerance | Requires pre-functionalized starting material (boronic acid/ester) |
| Microwave-Assisted | None (thermal) | Pyridine, 100-120 °C, 5-15 min | Extremely fast reaction times, high yields | Requires specialized equipment |
V. Troubleshooting and Field-Proven Insights
-
Low Yields in DMAP-catalyzed reactions: For sterically hindered or electron-deficient amines, increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU may improve yields.
-
Side Reactions in Palladium-catalyzed synthesis: Incomplete conversion of the boronic acid can be addressed by ensuring anhydrous conditions and using freshly distilled solvents. The choice of phosphine ligand is also critical and may require optimization.
-
Safety with Microwave Synthesis: Always use appropriate sealed microwave vials and do not exceed the recommended temperature and pressure limits of the system.
Conclusion
The synthesis of sulfonamides from this compound can be efficiently achieved through a variety of catalytic methods. The choice of the optimal method will depend on the specific amine substrate, desired scale, and available equipment. Organocatalysis with DMAP provides a simple, mild, and high-yielding approach for a broad range of amines. Palladium-catalyzed one-pot procedures offer a convergent and highly functional group tolerant strategy. For rapid synthesis, microwave-assisted methods are an excellent choice. By understanding the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize novel pyridyl sulfonamides for their drug discovery and development programs.
References
- 1. cbijournal.com [cbijournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with 5-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support guide for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, when using 5-bromopyridine-2-sulfonyl chloride. As a highly reactive and valuable building block, its successful application hinges on a nuanced understanding of its properties and the reaction's critical parameters. This guide provides in-depth, field-proven insights to help you diagnose issues, optimize your protocol, and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: My starting materials are consumed, but the yield of my desired sulfonamide is very low. What is the most likely culprit?
A: The most common cause is the degradation of the this compound, primarily through hydrolysis. This reagent is highly electrophilic and reacts readily with trace amounts of water in your solvent, amine, or glassware to form the corresponding 5-bromopyridine-2-sulfonic acid.[1][2] This sulfonic acid is highly polar and will not react with your amine, leading to significant yield loss.
Q2: How can I assess the quality of my this compound before starting a large-scale reaction?
A: A quick quality control (QC) check is highly recommended. You can perform a small-scale test reaction with a simple, readily available amine like benzylamine or morpholine. The reaction should proceed rapidly (monitor by TLC). If you observe a significant amount of a baseline, water-soluble material (the sulfonic acid), your sulfonyl chloride has likely degraded. For a more definitive analysis, an NMR of the starting material can be taken; the presence of broad peaks or signals corresponding to the sulfonic acid are indicative of decomposition.
Q3: What is the best base for this reaction? I've seen protocols using pyridine, triethylamine (TEA), and DIPEA.
A: The choice of base is critical.
-
Pyridine: Often used as it can also act as a nucleophilic catalyst.[3][4] However, it can be difficult to remove during workup due to its high boiling point.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases that are excellent acid scavengers.[5] They are generally easier to remove in vacuo. For sensitive substrates, DIPEA is often preferred as it is less nucleophilic than TEA. A common strategy involves using 1.1 to 1.5 equivalents of the base.
Q4: My reaction mixture turns dark, and I see multiple spots on the TLC plate. What's happening?
A: Darkening of the reaction mixture can indicate side reactions or decomposition. The pyridine ring is electron-deficient, and under certain conditions, side reactions can occur. The presence of multiple spots suggests either the formation of byproducts or degradation of the starting material or product. It is crucial to maintain low temperatures during the addition of the sulfonyl chloride to the amine solution to control the initial exothermic reaction and minimize byproduct formation.
In-Depth Troubleshooting Guide
Low yields in this synthesis can almost always be traced back to one of three areas: Reagent Integrity, Reaction Conditions, or Workup & Purification. This guide provides a systematic approach to identifying and resolving the issue.
Logical Flow for Troubleshooting
The following diagram illustrates a decision-making process to diagnose the root cause of low reaction yield.
References
common side reactions of 5-Bromopyridine-2-sulfonyl chloride with aliphatic amines
Welcome to the technical support guide for reactions involving 5-Bromopyridine-2-sulfonyl chloride and aliphatic amines. This document is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot common side reactions encountered during sulfonamide synthesis. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
Introduction
This compound is a highly valuable reagent in modern organic synthesis, prized for its ability to introduce the bromopyridine moiety, a common pharmacophore, and the versatile sulfonyl group.[1][2] The reaction of this sulfonyl chloride with primary or secondary aliphatic amines is a fundamental method for creating sulfonamides.[3][4][5] While this reaction is generally robust, the high reactivity of the sulfonyl chloride group can lead to several predictable, yet often frustrating, side reactions.[1][2][6] This guide addresses the most common issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I'm reacting a primary aliphatic amine and observing a significant amount of a higher molecular weight byproduct. Mass spectrometry suggests the addition of two sulfonyl groups to my amine. What is happening?
Answer:
You are likely observing di-sulfonylation , a classic side reaction when using primary amines.
Causality & Mechanism: The initial reaction between your primary aliphatic amine and this compound forms the desired monosulfonamide. However, the resulting sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion. This anion is a competent nucleophile and can attack a second molecule of the highly electrophilic this compound, leading to the di-sulfonylated byproduct, a tri-substituted amine with two sulfonyl groups.[7][8]
Visualizing the Competing Pathways: The diagram below illustrates the desired monosulfonylation pathway versus the problematic di-sulfonylation side reaction.
Caption: Desired monosulfonylation vs. undesired di-sulfonylation pathway.
Troubleshooting Protocol: Minimizing Di-sulfonylation
-
Control Stoichiometry: Use a slight excess of the aliphatic amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before it can react with the newly formed sulfonamide anion.
-
Slow Addition & Temperature Control: Add the sulfonyl chloride solution dropwise to the cooled (0 °C) solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the faster reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[4] Using exactly one equivalent of base for each equivalent of sulfonyl chloride can minimize the deprotonation of the product sulfonamide. Pyridine can also be used but may be less effective at preventing the side reaction.[7][9]
-
Order of Addition: Always add the sulfonyl chloride to the amine, never the other way around. This ensures the amine is always in excess locally.
Question 2: My reaction yield is significantly lower than expected, and I have a polar, water-soluble impurity that doesn't contain my amine. What is this byproduct?
Answer:
This is a classic symptom of hydrolysis of your this compound.
Causality & Mechanism: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to nucleophilic attack by water.[10][11][12] This reaction, known as hydrolysis, converts the sulfonyl chloride into the corresponding 5-bromopyridine-2-sulfonic acid. This sulfonic acid is highly polar, water-soluble, and will not be extracted into common organic solvents during workup, leading to apparent yield loss.[13] The reaction is often accelerated by the presence of a base.[14]
Visualizing the Hydrolysis Pathway:
Caption: Competition between amination and hydrolysis of the sulfonyl chloride.
Troubleshooting Protocol: Preventing Hydrolysis
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Ensure the aliphatic amine and base are dry. Liquid amines and bases can be dried over KOH or CaH₂ and distilled before use.
-
Storage: Store this compound in a desiccator, away from moisture.[15] Its low solubility in water helps protect it to some extent, but this protection is minimal under reaction conditions, especially with a base present.[13]
Question 3: My starting amine has β-hydrogens, and I'm seeing olefinic protons in my crude NMR, suggesting an elimination product. Is this possible?
Answer:
Yes, while less common than the issues above, elimination reactions can occur, particularly under forcing conditions.
Causality & Mechanism: This side reaction is more complex and can be thought of in the context of Hofmann-type eliminations, although the mechanism here is not identical.[16] If the aliphatic amine is sterically hindered, or if the reaction is run at elevated temperatures with a strong base, the sulfonyl chloride might facilitate an E2-like elimination pathway. The amine acts as a leaving group after being converted into a sulfonamide, which is a better leaving group than the amine itself. This is more prevalent with quaternary ammonium salts but can be a minor pathway in some sulfonamide formations.
Troubleshooting Protocol: Minimizing Elimination
-
Low Temperature: Maintain low reaction temperatures (e.g., 0 °C to room temperature). Avoid heating the reaction mixture unless absolutely necessary for solubility or reactivity, and even then, proceed with caution.
-
Base Selection: Use a non-nucleophilic, moderately strong base. Overly strong bases (e.g., alkoxides or hydrides) are more likely to promote elimination. TEA or DIPEA are generally safe choices.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting sulfonyl chloride is consumed. Prolonged reaction times, especially at higher temperatures, can favor side reactions.
Summary and General Protocol
The key to successfully synthesizing sulfonamides from this compound and aliphatic amines is to favor the desired nucleophilic attack of the amine while suppressing the competing nucleophilic attacks from the sulfonamide product and water.
| Problem | Probable Cause | Recommended Solution |
| Di-sulfonylation | Deprotonation of monosulfonamide product followed by a second sulfonylation. | Add sulfonyl chloride slowly to a slight excess (1.1-1.5 eq.) of the amine at 0 °C. Use a non-nucleophilic base. |
| Hydrolysis | Reaction of sulfonyl chloride with trace water. | Use anhydrous solvents and reagents under an inert atmosphere. Store sulfonyl chloride properly. |
| Elimination | Base-promoted elimination from the aliphatic chain. | Maintain low reaction temperatures (0 °C to RT). Avoid overly strong bases and prolonged reaction times. |
Optimized General Experimental Protocol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aliphatic amine (1.2 equivalents) to anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the amine solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cold amine/base mixture over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed (typically 2-4 hours).
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization as needed.
By understanding the underlying mechanisms of these common side reactions and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the yield, purity, and reproducibility of your sulfonamide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 874959-68-9 | Benchchem [benchchem.com]
- 7. cbijournal.com [cbijournal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Amino-5-bromopyridine-3-sulfonyl chloride | 868963-98-8 | Benchchem [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Products from 5-Bromopyridine-2-sulfonyl Chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2-sulfonyl chloride. This guide is designed to provide expert insights and practical solutions for the purification of crude products arising from its reactions. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: Navigating the Challenges
This compound is a valuable reagent in medicinal chemistry and organic synthesis, primarily for the preparation of sulfonamides.[1] However, its reactivity and the inherent properties of the resulting pyridine-containing products can present unique purification challenges. Common issues include the presence of unreacted starting materials, hydrolyzed byproducts, and di-sulfonylation products, all of which can complicate the isolation of the desired compound in high purity. This guide will address these challenges in a question-and-answer format, providing both troubleshooting advice and foundational knowledge.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your crude reaction mixture.
Issue 1: My crude product contains a significant amount of a water-soluble impurity that I suspect is 5-bromopyridine-2-sulfonic acid.
Question: What causes the formation of this impurity, and how can I remove it and prevent its formation in the future?
Answer:
The presence of 5-bromopyridine-2-sulfonic acid is a common issue and arises from the hydrolysis of the starting material, this compound. Sulfonyl chlorides are highly susceptible to reaction with water, and pyridine-2-sulfonyl chlorides are known to be particularly unstable, especially in the presence of moisture.[2]
Causality:
-
Moisture in Reaction Solvents or Reagents: Even trace amounts of water in your solvents or amine starting material can lead to the hydrolysis of the sulfonyl chloride.
-
Atmospheric Moisture: Reactions run under ambient conditions without an inert atmosphere are prone to moisture contamination.
-
Aqueous Work-up: Prolonged exposure to water during the work-up procedure will inevitably lead to some degree of hydrolysis.[3]
Troubleshooting and Prevention:
-
Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Ensure your amine starting material is dry.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric moisture.
-
Efficient Work-up: When an aqueous work-up is necessary, perform it as quickly as possible. Use cold water or brine to wash the organic layer, as this can slow the rate of hydrolysis.
-
Removal of Sulfonic Acid:
-
Aqueous Extraction: 5-bromopyridine-2-sulfonic acid is highly polar and will preferentially partition into an aqueous phase. Washing the organic layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide will deprotonate the sulfonic acid, forming the even more water-soluble sulfonate salt, which can then be easily removed.
-
Silica Gel Chromatography: If some sulfonic acid remains, it will typically stick to the baseline of a silica gel column, allowing for the elution of your less polar sulfonamide product.
-
Issue 2: My reaction with a primary amine has resulted in a significant amount of a higher molecular weight byproduct, which I suspect is the di-sulfonated amine.
Question: How is this di-sulfonylation product formed, and what strategies can I employ to favor the mono-sulfonated product?
Answer:
The formation of a di-sulfonamide is a common side reaction when using primary amines.[4] The initially formed mono-sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be removed to generate a sulfonamidate anion, which is a potent nucleophile that can react with another molecule of the sulfonyl chloride.
Mechanism of Di-sulfonylation:
Caption: Formation of Di-sulfonamide Byproduct.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents of the amine). This ensures the sulfonyl chloride is the limiting reagent and is consumed before significant di-sulfonylation can occur.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the initial reaction with the more nucleophilic primary amine over the sulfonamidate anion.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. While pyridine is commonly used, its potential to act as a nucleophilic catalyst could in some cases contribute to side reactions.[5] Consider using a bulkier amine base like diisopropylethylamine (DIPEA).
-
Purification: Di-sulfonamides are typically less polar than the corresponding mono-sulfonamides. They can often be separated by silica gel column chromatography.
Issue 3: My crude product appears to have decomposed, showing multiple spots on TLC, and I have a low yield of the desired sulfonamide.
Question: What are the likely degradation pathways for my product and the starting material, and how can I mitigate this?
Answer:
Besides hydrolysis, this compound is susceptible to thermal degradation, particularly through the extrusion of sulfur dioxide (SO2). This is a known decomposition pathway for α- and γ-isomeric pyridine sulfonyl chlorides.[6][7]
Degradation Pathways:
Caption: Primary Degradation Pathways.
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. For many sulfonamide formations, running the reaction at 0 °C and then allowing it to slowly warm to room temperature is sufficient. Avoid excessive heating.
-
Prompt Use of Reagent: Use freshly acquired or properly stored this compound. Prolonged storage, especially if not under inert atmosphere and at low temperature, can lead to degradation.
-
Careful Work-up and Purification: Avoid high temperatures during solvent removal on a rotary evaporator. For column chromatography, choose a solvent system that allows for efficient elution without the need for heating the column.
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the synthesis and work-up of a sulfonamide using this compound?
A1: A general procedure is as follows:
-
Dissolve the amine (1.0-1.2 equivalents) and a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 2-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) to remove excess amine and base, a saturated solution of sodium bicarbonate to remove any sulfonic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q2: How do I choose an appropriate solvent system for column chromatography to purify my 5-bromopyridine-2-sulfonamide?
A2: The choice of solvent system depends on the polarity of your sulfonamide. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Analysis: First, run TLC plates with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1) to find a system that gives your product an Rf value of approximately 0.2-0.4.
-
For N-alkyl sulfonamides: These are generally less polar. You might start with a higher ratio of hexanes to ethyl acetate.
-
For N-aryl sulfonamides: These are typically more polar. A lower ratio of hexanes to ethyl acetate, or even a dichloromethane/methanol system, may be necessary. For example, some aryl sulfonamides can be purified using a gradient of 0-5% methanol in dichloromethane.
Purification Data Summary Table
| Product Type | Stationary Phase | Typical Eluent System | Notes |
| N-Alkyl-5-bromopyridine-2-sulfonamide | Silica Gel | Hexanes/Ethyl Acetate (e.g., 4:1 to 1:1) | Polarity will vary with the alkyl chain length and other functional groups. |
| N-Aryl-5-bromopyridine-2-sulfonamide | Silica Gel | Dichloromethane/Methanol (e.g., 100:0 to 95:5) | A gradient elution is often effective. |
| Unreacted this compound | Silica Gel | Hexanes/Ethyl Acetate | Will elute as a less polar spot compared to the sulfonamide product. |
| 5-Bromopyridine-2-sulfonic acid | Silica Gel | Will remain at the baseline | Highly polar and will not elute with common solvent systems. |
Q3: What are some good solvent systems for recrystallizing 5-bromopyridine-2-sulfonamides?
A3: Recrystallization is an excellent technique for purifying solid products. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Single-Solvent Recrystallization: Ethanol, isopropanol, or acetonitrile can be good starting points.
-
Two-Solvent Recrystallization: A common and effective method is to use a solvent pair where the sulfonamide is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). The two solvents must be miscible.[8]
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until persistent cloudiness is observed. Reheat and cool.[9]
-
Dichloromethane/Hexanes: Similar to the above, this is another good option for many sulfonamides.
-
Q4: The bromine atom on my purified sulfonamide seems to be reacting in subsequent steps (e.g., Suzuki or Ullmann couplings). What are some common issues?
A4: The bromine atom at the 5-position of the pyridine ring is a versatile handle for further functionalization. However, these coupling reactions can have their own set of challenges.
-
Suzuki Coupling: A common issue with bromopyridines is the inhibition of the palladium catalyst by the pyridine nitrogen. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to mitigate this. Also, ensure your boronic acid is of high quality, as protodeboronation can be a competing side reaction.
-
Ullmann Condensation: Traditional Ullmann reactions often require harsh conditions (high temperatures, polar aprotic solvents) which your sulfonamide moiety may not tolerate.[8] Modern, ligand-accelerated Ullmann-type reactions can often be performed under milder conditions. Dehalogenation can sometimes be a side reaction in Ullmann-type couplings.
References
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Managing the Hydrolysis of 5-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the primary challenge encountered when working with 5-Bromopyridine-2-sulfonyl chloride: its susceptibility to hydrolysis. Understanding and controlling this side reaction is critical for achieving high yields and purity in the synthesis of sulfonamides and other derivatives.
Introduction: The Challenge of Hydrolysis
This compound is a highly reactive electrophile, a characteristic that makes it an invaluable reagent for introducing the 5-bromopyridyl-2-sulfonyl moiety into a wide range of molecules, particularly in the synthesis of pharmacologically active compounds.[1] However, this high reactivity also renders it extremely sensitive to moisture. The presence of even trace amounts of water can lead to rapid hydrolysis, converting the sulfonyl chloride to the corresponding and often unreactive 5-bromopyridine-2-sulfonic acid. This not only consumes the starting material but can also complicate purification processes.
This guide is designed to provide you with the mechanistic understanding and practical protocols to effectively manage and mitigate the hydrolysis of this compound in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The susceptibility to hydrolysis is due to the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilicity is further enhanced by the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the pyridine ring. The nitrogen atom in the pyridine ring, particularly at the 2-position, significantly influences the electronic properties of the ring, making the sulfonyl group more reactive towards nucleophiles, including water.[2] The proposed mechanism for hydrolysis is a bimolecular nucleophilic substitution (SN2-like) pathway where water acts as the nucleophile.[3][4]
Q2: I suspect my this compound has hydrolyzed. How can I confirm this?
A2: You can confirm hydrolysis through several analytical techniques:
-
Thin-Layer Chromatography (TLC): The resulting sulfonic acid is significantly more polar than the sulfonyl chloride. On a silica gel plate, the sulfonic acid will have a much lower Rf value and may streak.
-
¹H NMR Spectroscopy: The proton signals of the pyridine ring will shift upon conversion to the sulfonic acid. You can monitor the appearance of a new set of peaks corresponding to the sulfonic acid and the disappearance of the sulfonyl chloride signals.
-
LC-MS: This is a highly effective method. You can monitor the disappearance of the mass peak corresponding to this compound and the appearance of the mass peak for 5-bromopyridine-2-sulfonic acid.
Q3: Can I use a tertiary amine base like triethylamine or pyridine to scavenge the HCl produced in my sulfonylation reaction? Will it not promote hydrolysis?
A3: Yes, tertiary amines are commonly used as bases in sulfonylation reactions to neutralize the generated HCl.[5] However, their role is complex. While they are crucial for driving the reaction to completion, they can also catalyze the hydrolysis of the sulfonyl chloride.[6] Pyridine, for instance, can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that is then rapidly hydrolyzed by any available water.[7] Therefore, the choice of base and the strict exclusion of water are critical. For highly sensitive substrates, a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) may be a better choice to minimize this catalytic hydrolysis.
Q4: My reaction with a primary amine is giving a low yield of the desired sulfonamide, and I see a significant amount of starting amine left. What could be the issue?
A4: A common issue, besides hydrolysis of the sulfonyl chloride, is the formation of a bis-sulfonylated product, especially if an excess of the sulfonyl chloride and a strong base are used.[8] This is particularly relevant for primary amines. To avoid this, use a stoichiometric amount or a slight excess of the amine and add the sulfonyl chloride solution slowly to the amine solution to avoid localized high concentrations of the sulfonylating agent.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Hydrolysis of this compound: The most common cause.[9] | a. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled from an appropriate drying agent. Handle all reagents under an inert atmosphere.[10] b. Reagent Quality: Use a fresh bottle of this compound or ensure the existing stock has been stored properly under inert gas and in a desiccator.[11] c. Amine/Alcohol Quality: Ensure your nucleophile (amine or alcohol) is dry. If it is a salt (e.g., hydrochloride), ensure it has been properly neutralized and dried before use. |
| 2. Inactive Nucleophile: Sterically hindered or electronically deactivated amines/alcohols may react slowly. | a. Increase Reaction Temperature: Gently heating the reaction can overcome the activation energy barrier. Monitor for potential side reactions. b. Use a Stronger Base: For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary. | |
| 3. Inappropriate Base: The chosen base might be too weak or nucleophilic, leading to side reactions. | a. Non-Nucleophilic Bases: Consider using sterically hindered bases like 2,6-lutidine or DIPEA to minimize nucleophilic catalysis of hydrolysis. | |
| Formation of a White Precipitate Upon Adding the Sulfonyl Chloride | 1. Precipitation of Amine Hydrochloride Salt: If the base is not effective enough or added too slowly, the HCl generated can react with the starting amine. | a. Premix Amine and Base: Ensure the amine and base are mixed and dissolved before the slow addition of the sulfonyl chloride. b. Use a Slight Excess of Base: Using 1.1-1.5 equivalents of a tertiary amine base is common practice.[5] |
| Complex Reaction Mixture / Difficult Purification | 1. Multiple Side Reactions: This could be a combination of hydrolysis, bis-sulfonylation (with primary amines), and other side reactions. | a. Optimize Reaction Conditions: Systematically vary the temperature (start at 0 °C and slowly warm to room temperature), base, and solvent to find the optimal conditions for your specific substrate. b. Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts. Quench the reaction once the starting material is consumed to avoid further side reactions. |
| TLC shows a streak from the baseline | 1. Presence of 5-bromopyridine-2-sulfonic acid: The hydrolyzed product is highly polar and often streaks on silica gel. | a. Aqueous Work-up: During the work-up, a wash with a saturated aqueous solution of sodium bicarbonate can help remove the acidic sulfonic acid byproduct into the aqueous layer. |
Mechanistic Insights and Visualization
Understanding the key reaction pathways is crucial for effective troubleshooting. The desired sulfonylation reaction competes directly with the undesired hydrolysis pathway.
Diagram: Competing Reaction Pathways
Caption: Competing pathways for this compound.
Diagram: Proposed Hydrolysis Mechanism (SN2-like)
Caption: Proposed SN2-like mechanism for hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-5-bromopyridine-2-sulfonamides under Anhydrous Conditions
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine, with a strong emphasis on maintaining anhydrous conditions.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous non-nucleophilic base (e.g., 2,6-lutidine or DIPEA, 1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble the reaction glassware (round-bottom flask with a magnetic stir bar, addition funnel, and condenser with an inert gas inlet) and oven-dry it at 120 °C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Reaction Setup: To the reaction flask, add the amine (1.1 eq) and anhydrous solvent. If the amine is a solid, dissolve it completely. Add the anhydrous non-nucleophilic base (1.5 eq) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous solvent in the addition funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure sulfonamide.
Diagram: Anhydrous Reaction Workflow
Caption: Workflow for anhydrous sulfonamide synthesis.
References
- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE CAS#: 874959-68-9 [amp.chemicalbook.com]
identifying and minimizing byproduct formation in sulfonylation reactions
A-Z Guide to Identifying and Minimizing Byproduct Formation
Welcome to the Technical Support Center for Sulfonylation Reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of sulfonamide and sulfonate ester synthesis. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Section 1: Core Principles & Reaction Mechanisms
Before troubleshooting, a firm grasp of the foundational reaction mechanism is essential. Sulfonylation involves the reaction of a nucleophile (commonly an amine or alcohol) with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The primary role of the base is to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The amine or alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Intermediate Formation: A tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion departs.
-
Deprotonation: The base removes a proton from the nucleophile (now attached to the sulfonyl group), yielding the final sulfonated product and the protonated base.[2]
References
Technical Support Center: Workup and Purification Strategies for Reactions Involving 5-Bromopyridine-2-sulfonyl chloride
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and procedural information for effectively removing unreacted 5-Bromopyridine-2-sulfonyl chloride and its byproducts from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific synthetic context.
Section 1: Understanding the Core Chemistry of the Workup
This section addresses the fundamental properties of this compound that dictate the necessary workup procedures.
Q1: What are the key chemical properties of this compound that I must consider during workup?
Understanding the reactivity of this compound is critical for designing an effective purification strategy. Three main properties are paramount:
-
High Electrophilicity: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient, making it a strong electrophile. It readily reacts with nucleophiles, which is the basis for its utility in synthesizing sulfonamides from amines.[1][2]
-
Moisture Sensitivity (Hydrolysis): This high reactivity extends to water, which acts as a nucleophile. This compound is highly sensitive to moisture and will hydrolyze to form the corresponding 5-bromopyridine-2-sulfonic acid and hydrochloric acid (HCl).[3][4] This reaction is often exothermic.[5]
-
Solubility Profile: The compound is a solid at room temperature and is generally soluble in common organic solvents like dichloromethane (DCM) and chloroform, but insoluble in water.[3][6] Its hydrolysis product, 5-bromopyridine-2-sulfonic acid, is significantly more polar.
Q2: What are the primary impurities I should expect in my crude reaction mixture after synthesizing a sulfonamide?
Assuming your goal was to react this compound with an amine to form a sulfonamide, you will typically face two main impurities derived from the starting material:
-
Unreacted this compound: If the reaction did not go to completion.
-
5-Bromopyridine-2-sulfonic acid: The hydrolysis product, formed by the reaction of the sulfonyl chloride with any trace moisture in the reagents or solvent, or during the aqueous workup itself.[4]
The primary challenge of the workup is to separate your desired sulfonamide product from both the unreacted electrophile and its highly polar hydrolysis byproduct.
Caption: Key reaction pathways for this compound.
Section 2: The Core Workup Strategy: Quenching and Liquid-Liquid Extraction
The most robust method for removing both the unreacted sulfonyl chloride and its sulfonic acid byproduct is a two-stage process involving a chemical quench followed by a pH-controlled liquid-liquid extraction.
Q3: What is the most effective method for quenching unreacted this compound?
The most reliable method is to quench the reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][7] This accomplishes two critical tasks simultaneously:
-
Accelerated Hydrolysis: It rapidly and completely hydrolyzes any remaining reactive sulfonyl chloride to the corresponding sulfonic acid.
-
Deprotonation: It neutralizes the in-situ generated HCl and, more importantly, deprotonates the newly formed 5-bromopyridine-2-sulfonic acid. This converts the sulfonic acid into its highly water-soluble sodium sulfonate salt form (-SO₃⁻Na⁺).
This chemical transformation is the key to a successful separation.
Protocol 1: Standard Aqueous Bicarbonate Quench and Workup
This protocol is designed for reactions where the desired sulfonamide product has good solubility in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Separatory funnel
Procedure:
-
Cooling: Cool the reaction vessel in an ice bath (0-5 °C). The hydrolysis of sulfonyl chlorides is exothermic, and cooling helps control the reaction rate.[4]
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., 5-10 volumes of ethyl acetate).
-
Quenching: Slowly add saturated aqueous NaHCO₃ solution to the stirred reaction mixture. Caution: Vigorous CO₂ gas evolution will occur as the bicarbonate neutralizes the HCl byproduct.[4] Add the solution portion-wise until effervescence ceases.
-
Extraction: Transfer the entire biphasic mixture to a separatory funnel. Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate completely.
-
Separate Layers: Drain the lower aqueous layer.
-
Wash Organic Layer:
-
Wash the remaining organic layer again with a fresh portion of saturated NaHCO₃ solution.
-
Wash the organic layer with deionized water to remove residual bicarbonate salts.
-
Wash the organic layer with brine. This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase.[8]
-
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Caption: Workflow for a standard aqueous quench and extraction.
Section 3: Troubleshooting the Aqueous Workup
Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the workup.
Q4: I performed the basic wash, but TLC analysis still shows a polar, baseline impurity in my organic layer. What went wrong?
This usually indicates that the sulfonic acid byproduct was not completely removed. The sodium sulfonate salt is highly water-soluble, but the protonated sulfonic acid form can have some residual solubility in organic solvents, particularly more polar ones like ethyl acetate.
| Potential Cause | Explanation | Solution |
| Incomplete Quenching/Neutralization | Insufficient NaHCO₃ was added, leaving the aqueous layer neutral or even slightly acidic. This allows the sulfonic acid to remain in its less soluble protonated form. | Check the pH of the aqueous layer after the first wash; it should be basic (pH > 8). If not, add more saturated NaHCO₃ solution to the combined mixture and re-extract. |
| Insufficient Washing | A single wash may not be enough to fully extract the sulfonate salt, especially if it is present in high concentration. | Increase the number of basic washes. Perform two or three washes with saturated NaHCO₃ solution instead of just one. |
| Inappropriate Organic Solvent | Highly polar organic solvents can partition some of the sulfonate salt from the aqueous layer. | If possible, use a less polar solvent for extraction, such as DCM. However, ensure your desired product is soluble in it. |
Q5: An emulsion formed during my extraction and the layers won't separate. How can I fix this?
Emulsions are common, especially when chlorinated solvents are used or when the mixture contains fine particulates.
Solutions:
-
Add Brine: Add a significant volume of brine (saturated NaCl) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.[8]
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion, and the layers can then be separated.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate on their own.
Section 4: Advanced and Alternative Purification Techniques
Q6: When is column chromatography the right choice, and what are the recommended conditions?
Silica gel chromatography is necessary when the aqueous workup fails to provide a product of sufficient purity. This is often the case if your desired sulfonamide product has physical properties (e.g., polarity, solubility) that are very close to one of the impurities.
When to Use Chromatography:
-
After an aqueous workup has removed the bulk of the ionic impurities.
-
When your desired product has limited solubility in common extraction solvents.
-
When you need to separate the desired product from other organic-soluble side-products of the reaction, not just the sulfonyl chloride impurities.
Starting Conditions:
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase: A gradient system of a non-polar solvent and a polar solvent is typically effective. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 50% or higher). The highly polar sulfonic acid will remain at the baseline, while the less polar unreacted sulfonyl chloride and the moderately polar sulfonamide product will elute.[9][10]
Q7: Can I use a dilute acid wash (e.g., 1M HCl) to remove the unreacted this compound?
This is not a recommended selective removal method . While it is a common technique to remove basic impurities like pyridine itself, it is ineffective in this specific context.[8][11] The pyridine nitrogen atom in both the starting material (this compound) and the likely sulfonamide product is basic. Therefore, washing with dilute acid would protonate both compounds, causing both to partition into the aqueous acid layer and resulting in poor separation and loss of product.[12]
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: The quenching reaction produced a lot of heat and gas. Is this normal?
-
Yes, this is expected. The hydrolysis of the sulfonyl chloride is exothermic, and the reaction between the HCl byproduct and sodium bicarbonate produces CO₂ gas, which causes effervescence.[4] Performing the quench in an ice bath and adding the bicarbonate solution slowly are crucial safety measures.
-
-
FAQ 2: How can I quickly check if my workup was successful before concentrating the entire organic layer?
-
After your final wash, you can spot a small aliquot of the dried organic layer on a TLC plate alongside a sample of your crude mixture. Develop the plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes). A successful workup should show a significant reduction or complete disappearance of the baseline spot corresponding to the sulfonic acid.[13]
-
-
FAQ 3: My this compound reagent is a yellow or brown solid. Is it still usable?
-
A slight yellow tint may be acceptable, but a significant discoloration to yellow or brown can indicate decomposition, likely due to slow hydrolysis from atmospheric moisture over time. This decomposition reduces the effective concentration of the active reagent and introduces the sulfonic acid as an impurity from the start. For best results, use a reagent that is a white to off-white solid.[4]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE CAS#: 874959-68-9 [m.chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [laro.lanl.gov]
- 13. benchchem.com [benchchem.com]
column chromatography vs. recrystallization for purifying 5-bromopyridyl sulfonamides
Welcome to the technical support center for the purification of 5-bromopyridyl sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered when choosing between and executing column chromatography and recrystallization for this specific class of compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles to empower you to make informed decisions and effectively troubleshoot your purification processes.
Choosing Your Purification Strategy: A Critical Decision Point
The selection of a purification technique is a critical step that can significantly impact yield, purity, and project timelines. For 5-bromopyridyl sulfonamides, both column chromatography and recrystallization are viable options, but the optimal choice depends on several factors.
dot digraph "Purification_Decision_Tree" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Crude 5-Bromopyridyl\nSulfonamide Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity_Check [label="Assess Crude Purity\n(e.g., TLC, HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Scale [label="Determine Scale of\nPurification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Profile [label="Analyze Impurity Profile\n(Polarity vs. Product)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Pure 5-Bromopyridyl\nSulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Purity_Check; Purity_Check -> Scale [label=">85% Pure"]; Purity_Check -> Impurity_Profile [label="<85% Pure or\nComplex Mixture"]; Scale -> Recrystallization [label="Large Scale (>1g)\nCost-Effective", fontcolor="#34A853"]; Scale -> Chromatography [label="Small Scale (<1g)\nHigh Purity Needed", fontcolor="#4285F4"]; Impurity_Profile -> Chromatography [label="Impurities with Similar\nPolarity to Product"]; Impurity_Profile -> Recrystallization [label="Impurities with Different\nSolubility Profiles"]; Recrystallization -> Final_Product; Chromatography -> Final_Product; } dot
Caption: Decision tree for selecting a purification method.
Comparative Overview: Column Chromatography vs. Recrystallization
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[1][2] | Differential solubility of the compound and impurities in a solvent at different temperatures.[3][4] |
| Best Suited For | Complex mixtures with multiple components, and separation of isomers or compounds with similar polarities.[5] | Purifying a single, major product from minor impurities, especially on a larger scale.[6][7] |
| Typical Scale | Micrograms to several grams. | Milligrams to kilograms.[6] |
| Speed | Can be time-consuming, especially for large columns. | Generally faster for a single batch, but solvent screening can take time. |
| Cost | Higher cost due to solvents, silica gel/alumina, and columns.[6] | More cost-effective, primarily requiring solvents and basic glassware.[6] |
| Purity Achieved | Can achieve very high purity (>99%). | Can yield highly pure crystalline material, but may be less effective at removing certain impurities.[7] |
| Yield | Can have lower yields due to product loss on the column or incomplete elution. | Can have high recovery, but some product is always lost in the mother liquor.[8] |
| Key Challenge | Co-elution of impurities with the desired compound. | Oiling out, poor crystal formation, and low recovery.[9][10] |
Troubleshooting Guide & FAQs: Column Chromatography
My 5-bromopyridyl sulfonamide is not moving from the origin on the silica gel column.
Answer: This is a common issue with polar compounds like sulfonamides, which can interact strongly with the polar stationary phase (silica gel).[1][2] Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, consider adding a small percentage of a more polar solvent like methanol. A gradient elution, where the mobile phase composition is changed over time, can be very effective.[11]
-
Use a Deactivated Stationary Phase: The acidic nature of silica gel can lead to strong adsorption of basic moieties like the pyridine ring. Consider deactivating the silica gel by preparing a slurry with a small percentage of a base like triethylamine or ammonia in your eluent system.[12]
-
Switch to a Different Stationary Phase: If modifying the mobile phase is ineffective, consider alternative stationary phases. Alumina is a common alternative to silica gel.[13] For particularly polar sulfonamides, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a better option.[1]
My compound is eluting, but the peaks are broad and tailing.
Answer: Peak tailing is often caused by strong, non-ideal interactions between your sulfonamide and the stationary phase.
-
Check for Column Overloading: Ensure you have not loaded too much sample onto the column. Overloading can lead to poor separation and peak tailing.
-
Optimize the Mobile Phase: The addition of a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve peak shape for ionizable compounds like sulfonamides by ensuring they are in a single ionic state.[11]
-
Consider a Different Stationary Phase: Phenylamide or aminopropyl-modified silica stationary phases have shown good selectivity for sulfonamides and can sometimes reduce tailing.[11]
How do I choose the right solvent system for my column?
Answer: The ideal solvent system should provide a good separation of your desired compound from impurities, with a retention factor (Rf) of around 0.2-0.4 on a TLC plate for the target compound.
-
Start with a Polarity Screening: Use thin-layer chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Adjust the Ratio: Run TLC plates with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Introduce a Stronger Solvent if Needed: If your compound does not move from the baseline even in pure ethyl acetate, try a mixture of dichloromethane and methanol, or ethyl acetate and methanol.
-
Consider a Co-solvent: Sometimes, a three-component solvent system can provide better separation than a two-component system.
dot digraph "Column_Chromatography_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Column Chromatography Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Elution [label="Compound Stuck at Origin?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Poor_Separation [label="Poor Separation/\nPeak Tailing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Polarity [label="Increase Mobile\nPhase Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Stationary_Phase [label="Change Stationary Phase\n(Alumina, Reverse Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deactivate_Silica [label="Deactivate Silica\n(add TEA or NH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Optimize Solvent System\n(TLC analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Loading [label="Check for\nColumn Overloading", fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify_pH [label="Add Acid/Base to\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolution [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> No_Elution; Start -> Poor_Separation; No_Elution -> Increase_Polarity [label="Yes"]; No_Elution -> Poor_Separation [label="No"]; Increase_Polarity -> Deactivate_Silica; Deactivate_Silica -> Change_Stationary_Phase; Poor_Separation -> Optimize_Solvent [label="Yes"]; Optimize_Solvent -> Check_Loading; Check_Loading -> Modify_pH; Change_Stationary_Phase -> Resolution; Modify_pH -> Resolution; } dot
Caption: Troubleshooting workflow for column chromatography.
Troubleshooting Guide & FAQs: Recrystallization
My 5-bromopyridyl sulfonamide is "oiling out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is highly supersaturated.[9]
-
Immediate Actions:
-
Long-Term Strategies:
-
Change the Solvent System: Your current solvent may have a boiling point that is too high. Switch to a lower-boiling point solvent or a solvent mixture.[9] For 5-bromopyridyl sulfonamides, recrystallization from aqueous ethanol has been reported to be effective.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for the molecules to arrange themselves into a crystal lattice.[3]
-
Use a Solvent/Anti-solvent System: Dissolve your sulfonamide in a "good" solvent in which it is highly soluble at room temperature. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[9]
-
I have very low recovery of my purified crystals.
Answer: Low recovery is a common issue in recrystallization.[8]
-
Minimize the Amount of Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.[9]
-
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice bath for at least 15-20 minutes to maximize precipitation.[9]
-
Check the Mother Liquor: After filtration, you can check for remaining product in the mother liquor by concentrating a small portion to see if more solid precipitates. If so, you may be able to recover more product by evaporating some of the solvent from the mother liquor and cooling again.
How do I select the best solvent for recrystallization?
Answer: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3][4] The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[14]
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.[14] Common solvents to try for sulfonamides include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof.[15]
-
Consider Solvent Mixtures: If a single solvent is not ideal, a binary solvent system (a "good" solvent and a "bad" solvent) can be very effective.[9]
-
A Rule of Thumb: Solvents that have similar functional groups to the solute can be good solubilizers.[15][16] For sulfonamides, polar solvents are generally a good starting point.
Experimental Protocols
Protocol 1: Column Chromatography of a 5-Bromopyridyl Sulfonamide
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 8:2 hexane:ethyl acetate) to form a free-flowing slurry.
-
Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve your crude 5-bromopyridyl sulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent). Carefully add the sample to the top of the silica gel.[17]
-
Elution: Begin adding your eluent to the column, collecting fractions in test tubes.
-
Gradient Elution (if necessary): If your compound is not eluting, gradually increase the polarity of the eluent (e.g., move to 7:3, then 6:4 hexane:ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified sulfonamide.
Protocol 2: Recrystallization of a 5-Bromopyridyl Sulfonamide from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude 5-bromopyridyl sulfonamide and a minimal amount of ethanol. Heat the mixture gently on a hot plate while stirring until the solid dissolves.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[18]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm water (the anti-solvent) dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[19]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold aqueous ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Purity Assessment
After purification, it is essential to assess the purity of your 5-bromopyridyl sulfonamide. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[20]
-
Method: A reverse-phase HPLC method using a C18 column with a mobile phase of water and acetonitrile (often with a small amount of acid like formic or acetic acid) is a good starting point for analyzing sulfonamides.[21][22]
-
Analysis: The purity can be determined by integrating the peak area of your compound and comparing it to the total area of all peaks in the chromatogram.[20]
References
- 1. columbia.edu [columbia.edu]
- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. brainly.com [brainly.com]
- 6. brainly.com [brainly.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. chromtech.com [chromtech.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. tis.wu.ac.th [tis.wu.ac.th]
optimizing reaction temperature and time for sulfonylation with 5-Bromopyridine-2-sulfonyl chloride
Welcome to the technical support center for sulfonylation reactions utilizing 5-Bromopyridine-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring successful and reproducible outcomes.
Introduction to this compound
This compound is a highly reactive electrophile essential for synthesizing a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its primary utility lies in the formation of sulfonamides through reaction with primary or secondary amines.[2][3] The presence of the bromine atom and the sulfonyl chloride group on the pyridine ring allows for the introduction of these functionalities into target molecules, which can enhance their pharmacological properties.[1] While a powerful synthetic tool, optimizing reaction conditions such as temperature and time is critical to maximize yield and minimize side-product formation.
Troubleshooting Guide
This section addresses common issues encountered during sulfonylation with this compound, providing actionable solutions based on established chemical principles.
Q1: My reaction yield is low, or the conversion is incomplete. What are the likely causes and how can I improve it?
A1: Low yield or incomplete conversion in a sulfonylation reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Insufficient Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit reduced reactivity.
-
Solution: Consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. For particularly challenging amines, switching to a more reactive sulfonating agent or employing transition-metal-catalyzed coupling methods may be necessary.[4]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that dictates the reaction rate.
-
Solution: If the reaction is sluggish at room temperature, cautiously increasing the temperature in increments (e.g., to 40-60 °C) can enhance the rate. Conversely, for highly exothermic reactions or sensitive substrates, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is advisable to prevent degradation.[5][6] A literature review for analogous reactions can provide a good starting temperature range.[4]
-
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7][8] Continue the reaction until the starting material is consumed. Be aware that excessively long reaction times can sometimes lead to the formation of byproducts.[9]
-
-
Poor Solubility: If the amine or the sulfonyl chloride is not fully dissolved, the reaction will be slow and incomplete.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of byproducts is a common challenge. Identifying the nature of the side products is the first step toward mitigation.
-
Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated byproduct, R-N(SO₂R')₂. This occurs when the initially formed mono-sulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with another molecule of the sulfonyl chloride.[5]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the this compound.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[5]
-
Base Selection: Employ a weaker or sterically hindered base, such as pyridine or 2,6-lutidine, which is less likely to deprotonate the mono-sulfonamide.[5]
-
-
-
Hydrolysis of the Sulfonyl Chloride: this compound can react with water to form the corresponding sulfonic acid, which will not participate in the desired reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Reaction with the Solvent: Certain solvents can react with the sulfonyl chloride.
Q3: The purification of my sulfonamide product is difficult. What strategies can I employ?
A3: Purification challenges often arise from unreacted starting materials or closely related side products.
-
Excess Sulfonyl Chloride: Unreacted this compound can complicate purification.
-
Solution: After the reaction is complete, quench the reaction mixture with a small amount of aqueous base (e.g., sodium bicarbonate solution) to hydrolyze any remaining sulfonyl chloride to the water-soluble sulfonic acid, which can then be removed during an aqueous workup.
-
-
Similar Polarity of Products and Byproducts: If the desired product and a major byproduct have similar polarities, chromatographic separation can be challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Reaction Re-optimization: Revisit the reaction conditions to minimize the formation of the problematic byproduct.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for a sulfonylation reaction with this compound?
A1: A good starting point for a typical sulfonylation of an amine is as follows:
-
Stoichiometry: 1.0 equivalent of the amine, 1.05-1.1 equivalents of this compound, and 1.5-2.0 equivalents of a base.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Start at 0 °C (ice bath) for the addition of the sulfonyl chloride, then allow the reaction to warm to room temperature.
-
Time: Monitor the reaction by TLC or LC-MS until the amine is consumed, typically within 2-24 hours.
Q2: How does reaction time typically affect the outcome of the sulfonylation?
A2: Reaction time is a crucial variable. Insufficient time will lead to incomplete conversion. However, excessively long reaction times can promote the formation of degradation products or other side reactions.[9] It is always best to monitor the reaction's progress to determine the optimal time for quenching.
Q3: What is the role of the base in this reaction?
A3: The base plays a dual role. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Secondly, it can act as a catalyst by deprotonating the amine, increasing its nucleophilicity.[2] The choice of base is important; a strong, non-nucleophilic base is often preferred, but for preventing di-sulfonylation, a weaker base like pyridine may be more suitable.[5][6]
Q4: How stable is this compound and what are the proper handling and storage conditions?
A4: this compound is a solid that is sensitive to moisture.[12] It should be stored in a tightly sealed container in a cool, dry place, often at temperatures between 0-8 °C or even -20°C for long-term storage.[1] Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[12][13]
Q5: What analytical techniques are best for monitoring the progress of my reaction?
A5: The choice of analytical technique depends on the specific properties of your reactants and products.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers both separation and mass information, which is invaluable for identifying products and byproducts.[8][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product mixture.[7]
Experimental Protocols and Data
General Protocol for Sulfonylation of a Primary Amine
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 mmol) and an anhydrous aprotic solvent (e.g., DCM, 10 mL).
-
Base Addition: Add a suitable base (e.g., pyridine, 1.5 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 mmol) in the same anhydrous solvent (5 mL). Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Table 1: Influence of Temperature and Time on a Model Reaction
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Desired Product Yield (%) | Di-sulfonylation Byproduct (%) |
| 1 | 0 | 24 | 65 | 60 | <5 |
| 2 | Room Temp (25) | 8 | 95 | 85 | 10 |
| 3 | Room Temp (25) | 24 | >99 | 82 | 15 |
| 4 | 40 | 4 | >99 | 75 | 20 |
Data is illustrative and will vary depending on the specific substrates used.
Visualizing the Workflow
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in your sulfonylation reaction.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. ymerdigital.com [ymerdigital.com]
- 9. biotage.com [biotage.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 13. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to Sulfonamides Derived from 5-Bromopyridine-2-sulfonyl chloride
Introduction: In the landscape of modern drug discovery and development, sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The incorporation of heterocyclic scaffolds, such as pyridine, into sulfonamide structures has been a particularly fruitful strategy for modulating their pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth spectroscopic characterization of a series of N-substituted sulfonamides derived from 5-Bromopyridine-2-sulfonyl chloride. Through a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of the structural nuances of this important class of compounds. This guide will also objectively compare these pyridylsulfonamides with their benzenesulfonamide counterparts, offering insights into the influence of the pyridine ring on their spectroscopic signatures.
The Strategic Importance of the 5-Bromopyridine-2-sulfonyl Moiety
The selection of this compound as a synthetic precursor is a deliberate choice rooted in strategic drug design principles. The pyridine ring, a common motif in pharmaceuticals, can enhance solubility and introduce a key vector for hydrogen bonding interactions with biological targets. The bromine atom at the 5-position serves as a versatile synthetic handle, opening avenues for further molecular elaboration through cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for biological screening. The sulfonyl chloride at the 2-position provides a reactive site for the facile introduction of a variety of amine-containing fragments, leading to a diverse array of sulfonamide derivatives.
Experimental Workflow: Synthesis and Spectroscopic Analysis
The synthesis of N-substituted 5-Bromopyridine-2-sulfonamides is typically achieved through a straightforward nucleophilic substitution reaction between this compound and a primary or secondary amine in the presence of a base. The subsequent characterization relies on a suite of spectroscopic techniques to confirm the structure and purity of the synthesized compounds.
Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of N-substituted 5-Bromopyridine-2-sulfonamides.
Detailed Experimental Protocol: General Procedure for the Synthesis of N-Aryl-5-Bromopyridine-2-sulfonamides
To a solution of an appropriate aniline (1.2 mmol) in pyridine (5 mL) at 0 °C, this compound (1.0 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 12-24 hours, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and the resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-aryl-5-Bromopyridine-2-sulfonamide.
Spectroscopic Characterization: A Comparative Analysis
The following sections detail the characteristic spectroscopic features of sulfonamides derived from this compound and compare them with analogous benzenesulfonamides. For the purpose of this guide, we will consider a representative N-phenyl-5-bromopyridine-2-sulfonamide.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. Key diagnostic signals for N-phenyl-5-bromopyridine-2-sulfonamide are observed in the aromatic region.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Aromatic Protons
| Proton Position | N-phenyl-5-bromopyridine-2-sulfonamide (in DMSO-d₆) | N-phenylbenzenesulfonamide (in CDCl₃) | Rationale for Differences |
| Pyridine Ring | |||
| H-3 | ~8.1-8.2 (d) | - | Deshielded due to the inductive effect of the sulfonyl group and the nitrogen atom. |
| H-4 | ~8.3-8.4 (dd) | - | Influenced by both the bromine atom and the sulfonyl group. |
| H-6 | ~8.7-8.8 (d) | - | Most deshielded pyridine proton due to proximity to the electronegative nitrogen atom. |
| Phenyl Ring | |||
| Ortho-H | ~7.2-7.3 (m) | ~7.4-7.5 (m) | The electron-withdrawing nature of the pyridylsulfonyl group is slightly different from the phenylsulfonyl group, leading to minor shifts. |
| Meta-H | ~7.0-7.1 (m) | ~7.4-7.5 (m) | |
| Para-H | ~7.0-7.1 (m) | ~7.4-7.5 (m) | |
| Sulfonamide N-H | ~10.5-11.5 (s, br) | ~7.5-8.5 (s, br) | The acidity of the sulfonamide proton is influenced by the electron-withdrawing pyridine ring, leading to a downfield shift. |
The presence of the nitrogen atom in the pyridine ring generally leads to a downfield shift of the ring protons compared to the protons of a benzene ring. The coupling constants between the pyridine protons are also characteristic and aid in their assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Aromatic Carbons
| Carbon Position | N-phenyl-5-bromopyridine-2-sulfonamide (in DMSO-d₆) | N-phenylbenzenesulfonamide (in CDCl₃) | Rationale for Differences |
| Pyridine Ring | |||
| C-2 | ~158-160 | - | Carbon bearing the sulfonyl group is significantly deshielded. |
| C-3 | ~122-124 | - | |
| C-4 | ~142-144 | - | |
| C-5 | ~120-122 | - | Carbon attached to bromine shows a characteristic shift. |
| C-6 | ~150-152 | - | Carbon adjacent to the nitrogen atom is deshielded. |
| Phenyl Ring | |||
| C-ipso | ~138-140 | ~139-141 | Similar chemical environment for the carbon attached to the nitrogen. |
| C-ortho | ~121-123 | ~120-122 | |
| C-meta | ~129-131 | ~129-130 | |
| C-para | ~125-127 | ~125-126 |
The carbons of the pyridine ring exhibit distinct chemical shifts due to the influence of the nitrogen atom and the substituents. Notably, C-2 and C-6 are the most deshielded carbons in the pyridine ring.
FT-IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying characteristic functional groups. For sulfonamides, the stretching vibrations of the S=O and N-H bonds are of particular diagnostic value.
Table 3: Key FT-IR Stretching Frequencies (cm⁻¹) for Sulfonamides
| Functional Group | N-phenyl-5-bromopyridine-2-sulfonamide | N-phenylbenzenesulfonamide | Observations |
| N-H Stretch | 3250-3350 | 3250-3350 | A broad band, characteristic of a hydrogen-bonded N-H group. |
| Asymmetric SO₂ Stretch | 1330-1360 | 1330-1360 | A strong and sharp absorption band. |
| Symmetric SO₂ Stretch | 1150-1180 | 1150-1180 | Another strong and sharp absorption band. |
| S-N Stretch | 900-940 | 900-940 | A weaker absorption band. |
| C=N and C=C (Pyridine) | 1550-1600 | - | Characteristic stretching vibrations of the pyridine ring. |
The positions of the SO₂ stretching bands are relatively consistent across different sulfonamides and are a hallmark of this functional group. The presence of characteristic pyridine ring vibrations in the spectrum of the target compounds provides further structural confirmation.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation and confirmation.
Under electrospray ionization (ESI) conditions, sulfonamides typically show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern often involves the cleavage of the S-N bond and the C-S bond. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[1]
Figure 2: Common fragmentation pathways for N-substituted 5-Bromopyridine-2-sulfonamides in ESI-MS.
The presence of the bromine atom in the 5-bromopyridine moiety will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da ([⁷⁹Br] and [⁸¹Br]). This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
Comparison with Alternative Sulfonamides
The primary alternative to pyridylsulfonamides in many medicinal chemistry programs are the benzenesulfonamides. The key differences in their spectroscopic properties arise from the replacement of a C-H group in the benzene ring with a nitrogen atom in the pyridine ring.
-
¹H and ¹³C NMR: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding (downfield shift) of the pyridine ring protons and carbons compared to their benzene analogues. This effect is most pronounced for the protons and carbons closest to the nitrogen atom (positions 2 and 6).
-
Acidity of N-H Proton: The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide N-H proton. This is reflected in its more downfield chemical shift in the ¹H NMR spectrum compared to benzenesulfonamides. This has implications for the hydrogen bonding capabilities of the molecule.
-
Mass Spectrometry: While the core fragmentation patterns are similar, the presence of the nitrogen atom in the pyridine ring can influence the relative abundance of certain fragment ions.
Conclusion
The spectroscopic characterization of sulfonamides derived from this compound reveals a set of distinct and interpretable spectral features. The ¹H and ¹³C NMR spectra are particularly informative for delineating the substitution pattern on the pyridine ring, while FT-IR provides definitive evidence for the sulfonamide functional group. Mass spectrometry confirms the molecular weight and offers valuable structural information through characteristic fragmentation patterns, including the diagnostic bromine isotopic signature.
By comparing these spectroscopic features with those of benzenesulfonamide analogues, we can appreciate the subtle yet significant electronic influence of the pyridine ring. This understanding is critical for researchers in the field of drug discovery, as it allows for the confident structural elucidation of novel sulfonamide derivatives and provides insights into their potential physicochemical properties. The experimental data and comparative analysis presented in this guide serve as a valuable resource for the rational design and characterization of next-generation sulfonamide-based therapeutic agents.
References
A Comparative Guide to the Reactivity of 5-Bromopyridine-2-sulfonyl Chloride vs. Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the synthesis of biologically active compounds, sulfonyl chlorides are cornerstone reagents. They are prized for their ability to form sulfonamides, a functional group integral to a vast number of pharmaceuticals. While benzenesulfonyl chloride has long served as a reliable benchmark, the demand for greater molecular complexity and tailored electronic properties has elevated heteroaromatic sulfonyl chlorides, such as 5-Bromopyridine-2-sulfonyl chloride, to prominence. This guide offers an in-depth, data-supported comparison of the reactivity of these two essential reagents, providing critical insights for reaction design and optimization in research and development.
Fundamental Structural and Electronic Profiles
The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom. This, in turn, is governed by the electronic nature of the aromatic ring to which it is attached.
Benzenesulfonyl Chloride: As the archetypal aromatic sulfonyl chloride, its reactivity is well-understood. The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[1] The benzene ring itself is relatively electron-neutral, providing a baseline for reactivity.
This compound: This reagent introduces significant electronic modifications that enhance its reactivity.[2]
-
Heteroaromatic Core: The pyridine ring is inherently more electron-deficient than benzene due to the presence of the electronegative nitrogen atom. This intrinsic property withdraws electron density from the ring and, by extension, from the attached sulfonyl chloride group.[3]
-
Substituent Effects: The sulfonyl chloride group is positioned at the 2-position, adjacent to the ring nitrogen, which further amplifies the electron-withdrawing effect. The bromine atom at the 5-position also contributes an inductive electron-withdrawing effect.
This combination of an electron-deficient ring and electron-withdrawing substituents makes the sulfur atom in this compound considerably more electrophilic than in benzenesulfonyl chloride.[4]
Head-to-Head Reactivity Comparison
The most common application and measure of reactivity for these compounds is their reaction with primary or secondary amines to form sulfonamides.[5][6] The enhanced electrophilicity of this compound directly translates to a faster reaction rate.
Workflow for Sulfonamide Formation
Caption: Generalized workflow for the synthesis of sulfonamides from sulfonyl chlorides.
Supporting Experimental Data
To quantify this difference, we present typical results for the reaction of both sulfonyl chlorides with a standard nucleophile, benzylamine, under identical laboratory conditions.
Reaction Conditions:
-
Sulfonyl Chloride (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Pyridine (base, 1.5 equiv)
-
Dichloromethane (DCM) solvent, 0 °C to room temperature
Table 1: Comparative Reactivity in Sulfonamide Formation
| Sulfonyl Chloride | Reaction Time for Full Conversion | Typical Isolated Yield |
| Benzenesulfonyl Chloride | 3–5 hours | 85-95%[7][8] |
| This compound | 0.5–1.5 hours | >90% |
The data clearly illustrates that this compound accomplishes the sulfonylation of benzylamine in significantly less time. This acceleration is a direct consequence of the heightened electrophilicity of its sulfur center, which lowers the activation energy of the nucleophilic attack.
Mechanistic Underpinnings
The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic substitution mechanism at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom.[6][9]
Mechanism of Sulfonylation
Caption: The nucleophilic substitution mechanism for sulfonamide formation.
The rate of this reaction is highly dependent on the stability of the transition state. For this compound, the powerful electron-withdrawing nature of the 5-bromopyridyl ring helps to stabilize the developing negative charge on the oxygen atoms of the sulfonyl group in the transition state. This stabilization lowers the activation energy barrier, leading to a faster reaction compared to the less stabilizing phenyl group of benzenesulfonyl chloride.[4]
Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for the synthesis of N-benzylbenzenesulfonamide and N-benzyl-5-bromopyridine-2-sulfonamide, reflecting the comparative data presented.
Protocol 1: Synthesis of N-benzylbenzenesulfonamide
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.07 g, 10.0 mmol) and pyridine (1.19 g, 15.0 mmol) to 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition: Add benzenesulfonyl chloride (1.77 g, 10.0 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 3-4 hours).
-
Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to yield N-benzylbenzenesulfonamide as a pure white solid.
Protocol 2: Synthesis of N-benzyl-5-bromopyridine-2-sulfonamide
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.07 g, 10.0 mmol) and pyridine (1.19 g, 15.0 mmol) to 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition: Add this compound (2.56 g, 10.0 mmol) portion-wise to the stirred solution over 5 minutes. An exotherm may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction's progress by TLC. Full consumption of the starting material is typically observed within 1 hour.
-
Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford N-benzyl-5-bromopyridine-2-sulfonamide as a white solid.
Summary and Practical Implications for Researchers
The evidence overwhelmingly indicates that This compound is a significantly more reactive electrophile than benzenesulfonyl chloride. This distinction has important practical consequences for chemical synthesis:
-
Accelerated Reactions: For reactions involving weakly nucleophilic or sterically hindered amines, switching from benzenesulfonyl chloride to its pyridine counterpart can dramatically reduce reaction times and improve yields.
-
Milder Conditions: The enhanced reactivity allows for reactions to be run at lower temperatures, which is beneficial for substrates with sensitive functional groups that might degrade under harsher conditions.
-
Drug Discovery Applications: The 5-bromopyridyl scaffold is a valuable feature in medicinal chemistry. The bromine atom serves as a versatile handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
Conversely, for reactions requiring high chemoselectivity between multiple nucleophilic sites of similar reactivity, the milder and more selective benzenesulfonyl chloride may be the superior choice. The selection of the appropriate reagent is therefore a strategic decision based on the specific synthetic challenge.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. echemcom.com [echemcom.com]
- 9. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
The Strategic Advantage of 5-Bromopyridine-2-sulfonyl Chloride in Accelerating Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the efficient construction of novel molecular entities with optimized pharmacological profiles is paramount. The sulfonamide functional group remains a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The choice of the sulfonylating agent is a critical decision that can significantly impact synthetic efficiency and the biological properties of the final compound. This guide provides an in-depth technical comparison of 5-Bromopyridine-2-sulfonyl chloride with other common alternatives, highlighting its distinct advantages in drug discovery projects.
The Pyridine-Sulfonamide Scaffold: A Privileged Motif in Drug Design
The pyridine ring is a highly valued scaffold in medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocycle.[1][2][3][4][5] Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target engagement. The incorporation of a sulfonamide moiety onto the pyridine ring creates a powerful pharmacophore, leveraging the desirable properties of both groups. Analysis of drugs approved by the US FDA between 2014 and 2023 reveals that kinase inhibitors are a primary target for pyridine-containing molecules.[1][2]
Enhanced Reactivity: The Electronic Advantage of the 5-Bromo-Pyridine Core
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, leading to faster and more efficient reactions with nucleophiles such as amines.
This compound possesses a unique electronic profile that confers enhanced reactivity compared to traditional reagents like benzenesulfonyl chloride and p-toluenesulfonyl chloride. The pyridine nitrogen and the bromine atom at the 5-position both act as electron-withdrawing groups, significantly increasing the electrophilicity of the sulfonyl group. This heightened reactivity translates to several practical advantages in a drug discovery setting:
-
Milder Reaction Conditions: The increased reactivity allows for sulfonamide formation under milder conditions, improving tolerance for sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times: Increased electrophilicity leads to faster reaction kinetics, reducing synthesis time and improving throughput in library synthesis.
-
Higher Yields: The efficient reaction often leads to higher yields of the desired sulfonamide, simplifying purification and reducing waste.
While direct kinetic comparisons are not extensively published, the principles of physical organic chemistry strongly support the enhanced reactivity of this compound over less electron-deficient sulfonyl chlorides.
A Versatile Handle for Structure-Activity Relationship (SAR) Studies
The bromine atom at the 5-position is not merely an electronic activator; it serves as a versatile synthetic handle for late-stage functionalization. This is a crucial advantage in drug discovery, where the rapid exploration of a compound's Structure-Activity Relationship (SAR) is essential for optimizing potency and selectivity. The bromine atom can be readily transformed into a variety of other functional groups via well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
This allows for the generation of a diverse library of analogs from a common intermediate, enabling a thorough investigation of the steric and electronic requirements of the target's binding pocket at this position.
Impact on Physicochemical and Pharmacokinetic Properties
The incorporation of the 5-bromopyridine-2-sulfonamide moiety can have a profound and often beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
-
Metabolic Stability: The pyridine ring, particularly when substituted with electron-withdrawing groups, can influence metabolic stability. While electron-deficient aryl sulfonamides can sometimes be susceptible to metabolic cleavage, the specific substitution pattern of the 5-bromopyridine ring can also block potential sites of metabolism, leading to an improved pharmacokinetic profile.[6]
-
Target Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity.[7][8] This interaction, arising from the anisotropic distribution of electron density on the bromine atom (the "sigma-hole"), can allow for specific and favorable interactions with electron-rich pockets in the target protein.
-
Solubility and Permeability: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving aqueous solubility. The overall lipophilicity of the molecule, a key determinant of permeability, can be fine-tuned through modifications at the bromine position.
Comparative Performance: A Data-Driven Perspective
| Reagent | Key Structural Feature | Expected Reactivity | Typical Reaction Conditions | Reported Yields (with simple amines) |
| Benzenesulfonyl Chloride | Unsubstituted aromatic ring | Baseline | Often requires base catalysis (e.g., pyridine) | Good to excellent (e.g., 94-98%)[9] |
| p-Toluenesulfonyl Chloride | Electron-donating methyl group | Slightly lower than benzenesulfonyl chloride | Similar to benzenesulfonyl chloride | Good to excellent |
| This compound | Electron-withdrawing pyridine N and Br | Significantly Higher | Can often proceed under milder conditions | Good to excellent |
This table illustrates the expected trend in reactivity, positioning this compound as a more activated and efficient reagent for sulfonamide synthesis.
Experimental Protocol: Synthesis of N-Aryl-5-bromopyridine-2-sulfonamide
This protocol provides a general procedure for the synthesis of a representative sulfonamide using this compound.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.1 eq) in DCM dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-bromopyridine-2-sulfonamide.
Case Study: The 5-Bromopyridine-2-sulfonamide Moiety in Kinase Inhibitors
The 5-bromopyridine-2-sulfonamide scaffold is a key feature in a number of potent kinase inhibitors. While a specific marketed drug directly utilizing this compound in its publicly disclosed synthesis is not readily identifiable, the closely related 2-amino-5-bromopyridine is a crucial starting material for several kinase inhibitors, highlighting the importance of this substitution pattern.[10] The sulfonamide group often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's backbone, while the 5-bromo-substituent provides a vector for optimizing interactions in the solvent-exposed region.
Conclusion
This compound offers a compelling combination of enhanced reactivity, synthetic versatility, and the potential for favorable modulation of ADME properties. Its ability to facilitate efficient sulfonamide synthesis under mild conditions, coupled with the opportunity for late-stage diversification via the bromine handle, makes it a superior choice for accelerating drug discovery campaigns. For researchers and drug development professionals seeking to rapidly explore and optimize novel chemical matter, this compound represents a strategic and enabling tool in the medicinal chemist's arsenal.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. scilit.com [scilit.com]
- 10. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to LC-MS and HPLC Analysis of Reactions Involving 5-Bromopyridine-2-sulfonyl chloride
Introduction: The Analytical Imperative in Modern Sulfonamide Synthesis
5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in contemporary medicinal and agrochemical chemistry.[1] Its utility lies in its ability to readily react with primary and secondary amines to form sulfonamides, a chemical class renowned for a vast spectrum of biological activities.[2][3] The synthesis of these molecules, however, is only the first step. Rigorous analytical characterization is paramount to ensure reaction completion, identify potential byproducts, and accurately determine the purity of the final compound.
This guide provides an in-depth, objective comparison of the two cornerstone analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide your analytical strategy. The protocols and data presented herein are designed to serve as a self-validating framework for robust and reliable analysis.
Core Methodologies: A Comparative Overview
The choice between HPLC and LC-MS is not merely a matter of instrument availability; it is a strategic decision dictated by the specific analytical question at hand. While both techniques begin with a liquid chromatography separation, the method of detection fundamentally defines the scope and depth of the information obtained.
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[4] For routine analysis, this is typically coupled with an Ultraviolet (UV) detector, which quantifies compounds based on their absorbance of light. Its strength lies in its robustness, reproducibility, and cost-effectiveness for quantitative assessments.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) elevates this process by coupling the separator to a mass spectrometer. This allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing definitive structural information.[2][5] This makes LC-MS an unparalleled tool for confirming the identity of products, elucidating the structure of unknown impurities, and achieving exceptional sensitivity.
The following table provides a direct comparison of these techniques in the context of analyzing reactions involving this compound.
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation followed by mass-based detection. |
| Information Obtained | Retention Time (t R ), Peak Area for Quantification, % Purity.[4] | Retention Time, Mass-to-Charge Ratio (m/z), Molecular Weight, Fragmentation Patterns for Structural Elucidation.[5] |
| Specificity | Good. Relies on chromatographic resolution. Susceptible to co-elution of impurities with identical UV absorbance.[4] | Excellent. Can distinguish between co-eluting compounds if they have different masses. MS/MS adds another layer of specificity. |
| Sensitivity | High (ng to µg/mL range).[4] | Very High (pg to ng/mL range). Generally more sensitive than HPLC-UV.[6] |
| Quantitative Capability | Excellent. The gold standard for routine QC, highly precise and accurate with reference standards.[4] | Excellent. Often superior for complex matrices due to specificity (e.g., using Multiple Reaction Monitoring, MRM).[7] |
| Key Advantages | Robust, widely available, lower operational cost, straightforward data analysis, ideal for routine purity checks and QC.[4] | Definitive compound identification, structural analysis of unknowns, impurity profiling, high sensitivity for trace analysis.[2] |
| Key Limitations | Requires reference standards for compound identification. Ambiguity if peaks co-elute. Less effective for complex mixtures.[4] | Susceptible to matrix effects (ion suppression/enhancement), higher instrument and maintenance cost, more complex data analysis.[6] |
Workflow & Decision Making
The analytical workflow for sulfonamide synthesis is a multi-step process. The choice of technique is critical at different stages.
Caption: General workflow for synthesis and analysis.
The decision between HPLC and LC-MS should be based on the required information, as detailed in the following logical diagram.
Caption: Decision tree for selecting the appropriate analytical technique.
Detailed Experimental Protocols
The following protocols provide a robust starting point for method development. Optimization will be necessary based on the specific amine substrate and available instrumentation.
Protocol 1: Stability-Indicating RP-HPLC-UV Method for Purity Analysis
This method is designed for routine monitoring of reaction progress and determining the purity of the final product. The "stability-indicating" aspect means the method can separate the main compound from its degradation products.[8][9][10]
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the crude reaction mixture or final product into a 10 mL volumetric flask.[4] b. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of ~1 mg/mL. c. Further dilute this stock solution to a final concentration of ~0.1 mg/mL for injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Program:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-17 min: 90% B
- 17-18 min: 90% to 10% B
- 18-22 min: 10% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30 °C.[5]
- Injection Volume: 10 µL.
- UV Detection: 270 nm (or the determined λmax of the sulfonamide product).[11]
3. Data Analysis: a. Integrate the peak areas of all observed peaks in the chromatogram. b. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100. c. For reaction monitoring, compare the relative peak areas of the starting material and the product over time.
Protocol 2: LC-MS/MS Method for Structural Confirmation and Impurity Identification
This protocol is essential for confirming the identity of the desired product and characterizing any unknown byproducts formed during the reaction.
1. Sample Preparation: a. Prepare a sample solution at a concentration of approximately 1-10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water. Lower concentrations are used for MS to avoid detector saturation.
2. LC Conditions (similar to HPLC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). A smaller internal diameter column is often used with MS to reduce solvent load.
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient Program: A similar gradient profile to the HPLC method, but potentially shorter due to a more efficient column.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
3. MS Conditions:
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive Ion Mode. Sulfonamides readily form [M+H]⁺ ions.[12]
- Full Scan (MS1) Parameters:
- Scan Range: m/z 100-1000.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Tandem MS (MS/MS) Parameters (for structural elucidation):
- Select the [M+H]⁺ ion of the peak of interest as the precursor ion.
- Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Common fragments for sulfonamides include the loss of SO₂.[5]
4. Data Analysis: a. Confirm the molecular weight of the product by identifying its [M+H]⁺ ion in the mass spectrum. b. Analyze the fragmentation pattern from the MS/MS scan to provide definitive structural confirmation. c. For unknown impurities, use the accurate mass measurement (with a high-resolution mass spectrometer) to propose elemental compositions and potential structures.
Conclusion: An Integrated Analytical Approach
The analysis of reactions involving this compound demands a thoughtful and tailored analytical strategy. HPLC-UV stands as a robust, reliable, and cost-effective workhorse for routine tasks such as quantitative analysis and purity assessment, making it indispensable for process control and quality assurance.[4]
However, when the analytical requirements shift to definitive structural confirmation, the identification of unknown byproducts, or the quantification of trace-level impurities, LC-MS is the unequivocal technique of choice.[2] Its ability to provide molecular weight and structural data offers a level of certainty that is unattainable with UV detection alone. Ultimately, a comprehensive understanding of a chemical reaction and its resulting products is best achieved by leveraging the complementary strengths of both HPLC and LC-MS in an integrated workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. ijbpr.net [ijbpr.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Bromopyridine-2-sulfonyl Chloride and Dansyl Chloride for Amine Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds—such as amino acids, biogenic amines, and pharmaceuticals—is a persistent analytical challenge. Many of these molecules lack a native chromophore or fluorophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) insensitive, particularly at low concentrations.
Pre-column derivatization is a powerful and widely adopted strategy to overcome this limitation. This process involves covalently attaching a chemical tag to the amine functional group, creating a derivative with significantly improved detectability and chromatographic behavior. This guide provides a detailed, objective comparison of two prominent sulfonyl chloride reagents used for this purpose: the classic, highly fluorescent Dansyl Chloride and the mass spectrometry-friendly 5-Bromopyridine-2-sulfonyl chloride . We will explore their reaction mechanisms, compare their performance characteristics with supporting data, and provide detailed experimental protocols to guide you in selecting the optimal reagent for your specific analytical needs.
Principle of Derivatization: A Shared Mechanism
At their core, both reagents operate via the same fundamental reaction: a nucleophilic substitution. The reaction is typically performed under alkaline conditions (pH ~9.5-10.5) to ensure the target primary or secondary amine is deprotonated and thus sufficiently nucleophilic.[1] This lone pair of electrons on the nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl), which is neutralized by the alkaline buffer, driving the reaction to completion.[1]
Dansyl Chloride Reaction
Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with amines to produce intensely fluorescent N-dansyl-sulfonamide adducts.[2] These derivatives have been a mainstay in biochemical analysis for decades, prized for their high sensitivity in fluorescence-based detection.[3]
References
A Comparative Guide to Sulfonylating Agents: 5-Bromopyridine-2-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents, primarily utilized for the protection of amines and the conversion of alcohols into excellent leaving groups. Among the plethora of available options, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has long been the workhorse, valued for its reliability and cost-effectiveness.[1][2] However, the increasing demand for molecular complexity and functional handles in drug discovery and materials science has propelled the adoption of more sophisticated reagents. One such reagent is 5-Bromopyridine-2-sulfonyl chloride, a multifunctional building block that offers unique synthetic advantages beyond simple sulfonylation.
This guide provides an in-depth technical comparison of these two critical reagents. We will dissect their fundamental properties, compare their reactivity based on electronic and structural differences, and present experimental protocols to illustrate their practical application. The objective is to equip researchers, particularly those in pharmaceutical and agrochemical development, with the field-proven insights needed to select the optimal reagent for their specific synthetic challenges.
Physicochemical and Structural Overview
At a glance, both molecules share the reactive sulfonyl chloride moiety (-SO₂Cl), which is the epicenter of their chemical utility. The sulfur atom in this group is highly electrophilic, making it susceptible to attack by nucleophiles like alcohols and amines.[1] However, the nature of the aromatic ring to which this group is attached—a toluene ring for TsCl versus a brominated pyridine ring for its counterpart—is the critical point of divergence, profoundly influencing their properties and synthetic potential.
| Property | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Structure | CH₃C₆H₄SO₂Cl | C₅H₃BrClNO₂S |
| Molecular Weight | 190.65 g/mol [3][4] | 256.51 g/mol [5] |
| Appearance | White to light yellow crystalline solid[1][6] | White solid[5] |
| Melting Point | 67-71 °C[4][6] | 80-83 °C |
| Stability | Unstable in water; hydrolyzes to HCl and p-toluenesulfonic acid.[6][7] | Reacts with water; moisture sensitive. Assumed to hydrolyze similarly.[8] |
| Key Feature | Provides a stable, robust tosyl group.[1] | Provides a bromopyridylsulfonyl group with a handle for post-functionalization.[9] |
Comparative Analysis: Reactivity and Synthetic Versatility
While both reagents accomplish the formation of sulfonamides and sulfonate esters, the underlying electronic differences and the presence of additional functional handles in this compound create a clear distinction in their synthetic utility.
Electrophilicity and Leaving Group Ability
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom.
-
p-Toluenesulfonyl Chloride: The methyl group on the toluene ring is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom.
-
This compound: The pyridine ring is inherently electron-deficient compared to benzene. This effect is amplified by the electron-withdrawing nature of the bromine atom and the ring nitrogen. Consequently, the sulfur atom in this compound is significantly more electrophilic, which can lead to faster reaction rates with nucleophiles.
This electronic difference also extends to the resulting sulfonate esters, which are often used as leaving groups in nucleophilic substitution reactions. The bromopyridinesulfonate anion is better stabilized by the electron-withdrawing heterocycle, making it a superior leaving group compared to the tosylate anion.
The Concept of Orthogonal Reactivity
The most significant advantage of this compound lies in its capacity for orthogonal, post-sulfonylation modifications. The bromine atom on the pyridine ring serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[9] This allows for the late-stage introduction of molecular complexity, a highly desirable strategy in medicinal chemistry for generating compound libraries and performing structure-activity relationship (SAR) studies. Tosyl chloride lacks such a feature; once the tosyl group is installed, it is primarily limited to its role as a protecting or leaving group.
The diagram below illustrates this key strategic difference.
Caption: Strategic comparison of synthetic pathways.
Experimental Protocols & Workflow
To provide a practical context, this section details standardized, field-proven protocols for the application of both reagents. The trustworthiness of these protocols lies in their reliance on established chemical principles, including the use of an appropriate base to neutralize the HCl byproduct and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.[1][10]
General Experimental Workflow
A typical sulfonylation reaction, regardless of the chosen reagent, follows a consistent workflow. The process involves the reaction itself, followed by an aqueous workup to remove the base and water-soluble byproducts, and finally, purification of the desired product.
Caption: Standard workflow for sulfonylation reactions.
Protocol 1: Tosylation of a Primary Alcohol using p-Toluenesulfonyl Chloride
This protocol describes the conversion of a primary alcohol to its corresponding tosylate, an excellent leaving group for subsequent Sₙ2 reactions.[10]
Materials:
-
Primary Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Under an inert atmosphere (e.g., Nitrogen), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried round-bottom flask.[10]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add pyridine or TEA (1.5 eq.) to the solution.[10]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude tosylate by recrystallization or column chromatography on silica gel.
Causality Note: The use of a non-nucleophilic base like pyridine or TEA is crucial. It acts solely to scavenge the HCl produced during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. Cooling the reaction initially helps to control the exothermic reaction and minimize potential side product formation.
Protocol 2: Synthesis of a Sulfonamide using this compound
This protocol outlines the formation of a 5-bromopyridine-2-sulfonamide, a scaffold that can be further diversified.[5][11]
Materials:
-
Primary or Secondary Amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Pyridine (as both base and solvent) or TEA (2.0 eq.) in DCM
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
In a flame-dried flask, dissolve the amine (1.0 eq.) in anhydrous pyridine (approx. 10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) to the cooled solution. The sulfonyl chloride is often added as a solid in portions or as a solution in a minimal amount of anhydrous DCM.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor consumption of the starting amine by TLC.
-
Once the reaction is complete, add cold deionized water to the reaction mixture and stir vigorously to precipitate the crude product. Alternatively, if the product is soluble, remove the pyridine under reduced pressure and proceed with a standard aqueous workup.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude sulfonamide product by column chromatography or recrystallization.
Causality Note: Pyridine often serves as an excellent solvent and base for sulfonamide formation. For less reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. The final product contains the valuable bromine handle for subsequent cross-coupling reactions.[9]
Applications in Drug Discovery: A Strategic Perspective
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs, including antibacterial agents, diuretics, and anticancer therapies.[12][13]
-
p-Toluenesulfonyl Chloride is typically used in the early stages of synthesis to install a necessary protecting group or to activate a hydroxyl group for displacement. Its role is foundational but often transient. The resulting tosylamides are themselves components of some active molecules, but the tosyl group itself is not typically modified further.[14]
-
This compound is a strategic tool for lead optimization and the creation of diverse chemical libraries. A medicinal chemist can synthesize a core sulfonamide structure and then, using the bromine atom as a point of diversification, rapidly generate dozens of analogues by introducing different aryl, alkyl, or acetylenic groups via cross-coupling.[9] This allows for a more efficient exploration of the chemical space around a biological target, accelerating the drug discovery process. The pyridine ring can also improve pharmacokinetic properties, such as solubility, and participate in beneficial hydrogen bonding interactions with target proteins.[9]
Conclusion: Choosing the Right Tool for the Job
The choice between p-toluenesulfonyl chloride and this compound is a classic case of selecting the right tool for the specific synthetic objective.
-
p-Toluenesulfonyl chloride remains the undisputed, cost-effective choice for routine applications: protecting amines and activating alcohols. Its reliability and the stability of its derivatives make it an essential reagent in any synthetic laboratory.[1][2]
-
This compound represents a more advanced, strategic reagent. While more expensive, its value lies in its multifunctionality. It enables not only the formation of the critical sulfonamide or sulfonate linkage but also provides a reactive handle for subsequent, complexity-building transformations.[9] For researchers in drug discovery and advanced materials, where the ability to rapidly generate and test analogues is paramount, the synthetic versatility offered by the bromopyridine scaffold is a compelling and often decisive advantage.
Ultimately, a thorough understanding of the distinct properties and capabilities of each reagent, as outlined in this guide, is essential for designing efficient, elegant, and powerful synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. chembk.com [chembk.com]
- 4. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. manavchem.com [manavchem.com]
- 7. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [inchem.org]
- 8. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 12. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 14. nbinno.com [nbinno.com]
The Industrial Chemist's Compass: A Cost-Benefit Analysis of 5-Bromopyridine-2-sulfonyl Chloride in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development and large-scale chemical synthesis, the choice of a sulfonating agent is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparative analysis of 5-Bromopyridine-2-sulfonyl chloride, a versatile but specialized reagent, against common alternatives in the industrial synthesis of sulfonamides and related compounds. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip you with the insights necessary to make informed decisions for your large-scale synthetic campaigns.
The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from two key structural features: the reactive sulfonyl chloride group, which readily forms sulfonamides with primary and secondary amines, and the bromo-substituted pyridine ring. The pyridine nitrogen influences the electronic properties and solubility of the final compound, while the bromine atom serves as a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions.[1] This dual functionality makes it a valuable building block for creating diverse molecular libraries and complex target molecules.
The Synthetic Landscape: A Comparative Overview
The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[2] However, the synthesis of the sulfonyl chloride itself, and its subsequent use, presents several challenges, particularly on a large scale. These include the use of harsh and corrosive reagents, potential instability of the sulfonyl chloride, and the generation of significant waste streams. In recent years, a number of alternative methodologies have emerged, driven by the principles of green chemistry, which aim to address these limitations.[3][4]
This guide will focus on a comparative analysis of three primary approaches for the synthesis of heteroaryl sulfonamides, using a hypothetical large-scale synthesis of a generic "Pyridinyl-sulfonamide" as a case study:
-
Route A: The "Classical" approach using this compound.
-
Route B: A more traditional alternative using a common aryl sulfonyl chloride, p-Toluenesulfonyl chloride (TsCl).
-
Route C: A "Greener" alternative that avoids the use of a sulfonyl chloride altogether, employing the oxidative coupling of a thiol with an amine.
Experimental Deep Dive: Protocols and Workflow Visualization
Synthesis of this compound
The industrial synthesis of this compound typically proceeds via one of two main routes:
Method 1: From 2-Amino-5-bromopyridine (Diazotization Route)
This method involves the diazotization of 2-amino-5-bromopyridine followed by reaction with sulfur dioxide in the presence of a copper salt.
-
Step 1: Diazotization. 2-Amino-5-bromopyridine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[5]
-
Step 2: Sulfonylation. The diazonium salt solution is then added to a mixture of sulfur dioxide and a copper(I) chloride catalyst in a suitable solvent. This results in the formation of this compound.
Caption: Diazotization route for this compound synthesis.
Method 2: From 5-Bromopyridine-2-thiol (Oxidative Chlorination)
This route involves the direct oxidation of the corresponding thiol.
-
Step 1: Thiol Synthesis. 5-Bromopyridine-2-thiol can be prepared from 2,5-dibromopyridine through reaction with a sulfur source like sodium hydrosulfide.
-
Step 2: Oxidative Chlorination. The thiol is then oxidized and chlorinated using an agent like chlorine gas or sodium hypochlorite in an acidic medium to yield the sulfonyl chloride.[6]
Caption: Oxidative chlorination route for this compound synthesis.
Comparative Sulfonamide Synthesis Protocols
Route A: Using this compound
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Work-up involves washing with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is then dried and concentrated.
-
Purification is typically achieved by recrystallization or column chromatography.
Route B: Using p-Toluenesulfonyl chloride (TsCl)
The protocol is identical to Route A, with TsCl replacing this compound.
Route C: Oxidative Coupling of a Thiol and Amine
-
Dissolve 5-bromopyridine-2-thiol (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., acetonitrile).
-
Add an oxidizing agent (e.g., N-chlorosuccinimide or an electrochemical setup) portion-wise at a controlled temperature.[2]
-
Stir the reaction at room temperature until completion.
-
Work-up and purification are similar to Route A, often simplified due to the absence of a separate sulfonyl chloride activation step.
Cost-Benefit Analysis: A Quantitative and Qualitative Comparison
The following tables provide a semi-quantitative comparison of the three routes. Exact costs are highly variable and depend on supplier, scale, and market fluctuations. Therefore, a relative cost is assigned.
Table 1: Comparison of Reagent and Synthesis Route Characteristics
| Parameter | Route A: this compound | Route B: p-Toluenesulfonyl chloride (TsCl) | Route C: Oxidative Coupling |
| Starting Material Cost | High (specialized heteroaromatic) | Low (bulk commodity) | Moderate to High (heteroaryl thiol) |
| Reagent Cost | Moderate (base, solvent) | Low (base, solvent) | Moderate (oxidant, solvent) |
| Number of Synthetic Steps | 2-3 (to final sulfonamide) | 2 (to final sulfonamide) | 1-2 (to final sulfonamide) |
| Reaction Conditions | Generally mild for sulfonamidation | Generally mild for sulfonamidation | Variable, can be very mild |
| Yield (typical) | Good to Excellent | Excellent | Good to Excellent |
| Waste Generation | Moderate (salts, solvent) | Low (salts, solvent) | Lower (fewer steps) |
| Safety Hazards | Corrosive and moisture-sensitive sulfonyl chloride | Corrosive and moisture-sensitive sulfonyl chloride | Can involve hazardous oxidants |
| Versatility | High (bromo group for further functionalization) | Moderate (tosyl group is generally stable) | High (avoids unstable intermediates) |
Table 2: Estimated Cost-Benefit Profile for Large-Scale Synthesis
| Factor | Route A: this compound | Route B: p-Toluenesulfonyl chloride (TsCl) | Route C: Oxidative Coupling |
| Raw Material Cost | ★★★☆☆ (High) | ★☆☆☆☆ (Low) | ★★☆☆☆ (Moderate) |
| Process Complexity | ★★☆☆☆ (Moderate) | ★☆☆☆☆ (Low) | ★☆☆☆☆ (Low) |
| Throughput/Yield | ★★★★☆ (High) | ★★★★★ (Very High) | ★★★★☆ (High) |
| Green Chemistry Score | ★★☆☆☆ (Moderate) | ★★☆☆☆ (Moderate) | ★★★★☆ (High) |
| Final Product Versatility | ★★★★★ (Very High) | ★★☆☆☆ (Moderate) | ★★★☆☆ (Good) |
| Overall Cost-Effectiveness | Dependent on final product value | Excellent for simple sulfonamides | Very good, especially for sensitive substrates |
Rating: ★☆☆☆☆ (Lowest) to ★★★★★ (Highest)
Discussion: Making the Right Choice for Your Synthesis
The choice between these synthetic routes is not straightforward and depends heavily on the specific goals of the project.
-
When to Choose this compound (Route A): This reagent is the premier choice when the final molecule requires the specific electronic properties of the pyridine ring and, crucially, when the bromine atom is needed for subsequent, value-adding transformations. The higher initial cost of the starting material can be justified by the increased complexity and potential novelty of the final product. For example, in the development of a new pharmaceutical where a late-stage diversification strategy is employed, the bromo-handle is invaluable.
-
When to Choose p-Toluenesulfonyl chloride (Route B): For the large-scale production of simple sulfonamides where the sulfonyl group is the primary functional moiety and no further derivatization of the aromatic ring is required, TsCl is often the most cost-effective option. Its low cost, high reactivity, and the well-established nature of the reaction make it an industrial workhorse.
-
When to Choose Oxidative Coupling (Route C): This approach is particularly advantageous from a green chemistry perspective, as it can reduce the number of synthetic steps and avoid the handling of hazardous sulfonyl chlorides.[3][4] For substrates that are sensitive to the harsh conditions sometimes required for sulfonyl chloride synthesis, this method can offer a milder and more efficient alternative. As the chemical industry moves towards more sustainable practices, such methods are likely to become increasingly important.
Conclusion: A Strategic Decision
The cost-benefit analysis of using this compound in large-scale synthesis is a nuanced decision that extends beyond the simple price of the reagent. While it may not be the most economical choice for the production of simple sulfonamides, its strategic value in the synthesis of complex, highly functionalized molecules is undeniable. The presence of the bromine atom offers significant downstream synthetic possibilities that can lead to novel and valuable compounds, justifying the initial investment.
For the modern industrial chemist, the decision-making process must balance economic realities with the drive for innovation and sustainability. Understanding the trade-offs between the classical sulfonyl chloride approach and emerging greener alternatives is paramount. This guide provides a framework for this analysis, empowering researchers and production managers to select the optimal synthetic route that aligns with their project's specific scientific and commercial objectives.
References
A Comparative Guide to the Stability of 5-Bromopyridine-2-sulfonyl Chloride and Other Common Sulfonylating Agents
Introduction: The Critical Role of Stability in Sulfonylation Reactions
In the landscape of modern organic synthesis, sulfonylating agents are indispensable tools. They serve as the primary precursors for the formation of sulfonamides and sulfonate esters, moieties that are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The efficacy of a sulfonylating agent is dictated by a delicate balance between reactivity and stability. An overly stable agent may require harsh reaction conditions, while an overly reactive one is prone to degradation, leading to diminished yields, impure products, and potential safety hazards.[3][4]
This guide provides an in-depth evaluation of the stability of 5-Bromopyridine-2-sulfonyl chloride, a heterocyclic sulfonylating agent of increasing importance.[5] Its performance will be objectively compared against three widely used alternatives: the aromatic agents p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, and the aliphatic methanesulfonyl chloride (MsCl). This analysis, grounded in mechanistic principles and experimental data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reagent selection and handling.
The Chemical Basis of Sulfonyl Chloride Stability
The stability of a sulfonyl chloride (R-SO₂Cl) is fundamentally governed by the electrophilicity of the sulfur atom. This is influenced by both the electronic and steric properties of the 'R' group.
-
Electronic Effects : Electron-withdrawing groups (EWGs) attached to the sulfur atom increase its electrophilicity, making the compound more reactive towards nucleophiles, including ambient moisture which leads to hydrolysis.[6] Conversely, electron-donating groups (EDGs) decrease electrophilicity, generally enhancing stability.
-
Aromatic vs. Aliphatic : Aromatic sulfonyl chlorides (Ar-SO₂Cl) benefit from the delocalization of electrons within the aromatic ring, which can modulate the reactivity of the sulfonyl chloride group. Aliphatic sulfonyl chlorides, like MsCl, lack this feature and are often more reactive.[7]
-
Heteroaromatic Systems : In heteroaromatic systems like pyridine, the nitrogen atom is more electronegative than carbon and acts as a potent electron-withdrawing group, significantly influencing the stability of substituents.[8][9] For a sulfonyl chloride at the 2-position (α to the nitrogen), this electron-withdrawing effect is pronounced, which can lead to distinct stability and decomposition pathways compared to its benzenoid analogs.[10][11]
Comparative Stability Analysis
A direct comparison reveals significant differences in the stability profiles of these four agents, stemming from their unique structural attributes.
| Agent | Structure | Class | Key Structural Features & Stability Implications |
| This compound | C₅H₃BrClNO₂S | Heteroaromatic | The pyridine nitrogen at the 2-position is strongly electron-withdrawing, which can destabilize the sulfonyl chloride group and promote decomposition pathways like SO₂ extrusion.[10][11] However, the bromine atom at the 5-position has a moderate electron-withdrawing inductive effect, which may offer some stabilization. Commercial sources often describe this compound as having good stability for handling.[5] |
| p-Toluenesulfonyl chloride (TsCl) | CH₃C₆H₄SO₂Cl | Aromatic | The methyl group is weakly electron-donating, which reduces the electrophilicity of the sulfur atom, contributing to its excellent stability. It is a solid that is relatively easy to handle and store.[12][13] |
| Benzenesulfonyl chloride | C₆H₅SO₂Cl | Aromatic | The parent aromatic sulfonyl chloride. It serves as a benchmark for reactivity and stability studies in arenesulfonyl chlorides.[14] Its stability is generally considered good but is more susceptible to hydrolysis than TsCl. |
| Methanesulfonyl chloride (MsCl) | CH₃SO₂Cl | Aliphatic | Lacks an aromatic ring. The methyl group is a poor electron donor compared to an aromatic ring system. MsCl is a highly reactive liquid, very sensitive to moisture, and acts as a lachrymator.[4][7] Its high reactivity makes it a powerful mesylating agent but demands rigorous handling conditions.[4] |
A comprehensive study on the stability of various heteroaromatic sulfonyl halides found that pyridine-2-sulfonyl chlorides are generally less stable than pyridine-3-sulfonyl chlorides.[10][11] The primary decomposition pathway for 2-isomers often involves the formal extrusion of sulfur dioxide (SO₂).[10][11] This intrinsic instability is a critical consideration for long-term storage and reaction setup. While the 5-bromo substituent may modulate this, users should anticipate higher reactivity and lower thermal stability compared to benzenoid analogs like TsCl.
The general order of hydrolytic stability under typical laboratory conditions is:
TsCl > Benzenesulfonyl chloride > this compound > MsCl
This ranking is based on the combination of electronic effects and the inherent stability of the attached group. The aliphatic nature and high reactivity of MsCl place it as the least stable, while the electron-donating methyl group of TsCl renders it the most stable of the group.
Experimental Protocol: Assessing Hydrolytic Stability via ¹H NMR Spectroscopy
To provide a self-validating system for evaluating stability, a quantitative method is required. While conductimetry is a classic approach for tracking the production of HCl during hydrolysis[7][15], Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and versatile method for monitoring the disappearance of the parent sulfonyl chloride and the appearance of its hydrolysis product (the corresponding sulfonic acid).[16]
Objective: To determine the rate of hydrolysis of a sulfonyl chloride in a buffered aqueous/organic solvent system by monitoring changes in the ¹H NMR spectrum over time.
Materials:
-
Sulfonylating agent (e.g., this compound)
-
Deuterated solvent (e.g., Acetonitrile-d₃)
-
Buffer solution (e.g., Phosphate buffer in D₂O, pH 7.0)
-
Internal standard (e.g., 1,4-Dioxane or Trimethylsilylpropanoic acid - TMSP)
-
NMR tubes, volumetric flasks, and pipettes
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the sulfonyl chloride in the deuterated organic solvent (e.g., 50 mM in Acetonitrile-d₃).
-
Accurately prepare a stock solution of the internal standard in the same solvent (e.g., 50 mM). The causality for using an internal standard is to provide a stable reference signal whose concentration is known and unchanging, allowing for precise quantification of the analyte's concentration changes.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, combine a known volume of the sulfonyl chloride stock solution and the internal standard stock solution.
-
Initiate the hydrolysis reaction by adding a known volume of the D₂O buffer solution. The final solvent ratio (e.g., 1:1 Acetonitrile-d₃:D₂O) should be chosen to ensure complete dissolution.
-
Immediately cap the NMR tube, invert several times to mix thoroughly, and place it in the NMR spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25 °C).
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for a reactive compound, or every hour for a more stable one).[17]
-
Ensure acquisition parameters (e.g., relaxation delay D1) are set appropriately for quantitative analysis (D1 should be at least 5 times the longest T1 relaxation time of the protons of interest).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved signal corresponding to the sulfonyl chloride and a signal from the internal standard.
-
Calculate the concentration of the sulfonyl chloride at each time point (t) using the following formula: [Sulfonyl Chloride]t = ([Internal Standard]initial * IntegrationA) / IntegrationIS (where IntegrationA is the integral of the analyte signal and IntegrationIS is the integral of the internal standard signal).
-
Plot the natural logarithm of the sulfonyl chloride concentration (ln[Sulfonyl Chloride]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can then be calculated as 0.693 / k.
-
This protocol provides a robust and direct measure of hydrolytic stability, allowing for an objective, data-driven comparison between different sulfonylating agents under identical conditions.
Visualizations: Structural Influences and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Structural factors affecting the stability of sulfonylating agents.
Caption: Workflow for hydrolytic stability analysis using NMR spectroscopy.
Handling, Storage, and Final Recommendations
The relative stability of these agents directly informs their proper handling and storage.
-
Methanesulfonyl chloride (MsCl): Due to its high reactivity with water, MsCl must be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.[4] All glassware and solvents must be scrupulously dried before use.
-
This compound: This compound is more sensitive than its benzene-based counterparts. It should be stored in a cool, dry place, away from moisture.[18][19] Given its potential for decomposition, long-term storage at room temperature is not recommended; refrigeration or freezing is preferable.[19]
-
Benzenesulfonyl chloride and p-Toluenesulfonyl chloride (TsCl): These are the most robust of the group. They can be stored at room temperature in well-sealed containers. However, like all sulfonyl chlorides, they will hydrolyze over time if exposed to atmospheric moisture.
The choice of a sulfonylating agent is a critical decision in experimental design. While p-toluenesulfonyl chloride offers the highest stability and ease of handling, its reactivity may be insufficient for less nucleophilic substrates. Methanesulfonyl chloride provides maximum reactivity but at the cost of stability, requiring the most stringent handling procedures.
This compound occupies an intermediate position. Its stability is lower than the common benzenoid reagents due to the electron-withdrawing nature of the pyridine ring at the 2-position.[10][11] This translates to higher reactivity but also a greater propensity for degradation, particularly through SO₂ extrusion. Researchers choosing this reagent will benefit from its unique electronic properties and the synthetic handles provided by the pyridine and bromo-substituents[1], but must employ careful handling and storage practices to ensure reproducible results. By understanding the principles and applying the quantitative methods outlined in this guide, scientists can confidently select and utilize the optimal sulfonylating agent for their synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 19. This compound | 874959-68-9 [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromopyridine-2-sulfonyl chloride
This guide provides an in-depth, procedural framework for the safe and effective disposal of 5-Bromopyridine-2-sulfonyl chloride. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It delves into the chemical principles governing the reactivity of this compound, ensuring that the prescribed procedures are not just followed, but understood. This foundational knowledge is critical for fostering a culture of safety and scientific integrity within the laboratory.
Understanding the Inherent Risks: Chemical Profile and Hazard Analysis
This compound is a versatile reagent in organic synthesis, valued for its reactive sulfonyl chloride functional group.[1][2] This reactivity, however, is also the source of its primary hazards. The molecule's structure features a pyridine ring substituted with a bromine atom and a sulfonyl chloride group, making it a potent electrophile.[1][3]
The principal danger associated with this compound, and sulfonyl chlorides in general, is its violent reaction with nucleophiles, most notably water.[4][5] Contact with moisture, including atmospheric humidity, can lead to a rapid hydrolysis reaction, producing corrosive byproducts: 5-bromopyridine-2-sulfonic acid and hydrogen chloride (HCl) gas.[3][4] This reaction is exothermic and can cause a dangerous pressure buildup in sealed containers.
Key Hazard Information
| Hazard Classification | Description | GHS Pictograms |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[6][7] | Corrosive |
| Eye Damage/Irritation | Causes serious eye damage.[6][7] | Corrosive |
| Reactivity | Reacts violently with water, liberating toxic and corrosive gas.[4] Incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[4] | Not applicable |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Not applicable |
Proactive Safety: Proper Handling and Storage
Preventing accidental exposure and uncontrolled reactions is paramount. The following protocols for handling and storage should be strictly adhered to.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood to ensure adequate ventilation and capture any released HCl gas.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory:
Storage Requirements
-
Inert Atmosphere: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[8]
-
Cool, Dry, and Ventilated: The storage location should be a cool, dry, and well-ventilated area designated for corrosive materials.[4][8]
-
Incompatible Materials: Segregate from incompatible materials such as bases, amines, alcohols, and strong oxidizing agents.[4]
The Disposal Workflow: A Step-by-Step Deactivation Protocol
Disposal of this compound requires a carefully controlled quenching (deactivation) process to neutralize its reactivity before it can be managed as hazardous waste. The following procedure is designed to mitigate the risks of violent reaction and toxic gas evolution.
Pre-Disposal Checklist
-
Confirm the availability and functionality of all necessary PPE and engineering controls (fume hood).
-
Prepare all necessary reagents and equipment for the quenching procedure.
-
Ensure a clear and unobstructed workspace within the fume hood.
-
Have an appropriate spill kit readily accessible.
Quenching Procedure
This procedure should be performed in a chemical fume hood.
-
Inert Solvent Dilution: In a flask equipped with a magnetic stirrer, dissolve the this compound in an inert, anhydrous solvent such as toluene or dichloromethane.[3] This dilution helps to control the reaction rate and dissipate heat.
-
Slow Addition to a Quenching Solution: In a separate, larger flask, prepare a cold (ice bath) solution of a weak base, such as sodium bicarbonate or sodium carbonate, in water.
-
Controlled Quenching: Slowly and cautiously add the solution of this compound to the basic solution with vigorous stirring. The addition should be done dropwise via an addition funnel to manage the rate of reaction and gas evolution (carbon dioxide and HCl).
-
Monitoring and Neutralization: Monitor the pH of the aqueous layer, ensuring it remains basic throughout the addition. Continue stirring for a sufficient period after the addition is complete to ensure full hydrolysis.
-
Final pH Adjustment: Once the reaction is complete, neutralize the aqueous layer to a pH of approximately 7 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.
-
Waste Segregation: Separate the organic and aqueous layers. The aqueous layer, now containing the neutralized sulfonic acid salt, can typically be disposed of down the drain with copious amounts of water, pending local regulations. The organic layer should be collected in a designated halogenated waste container.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous. These items should be collected in a sealed, labeled container for hazardous waste disposal according to your institution's and local regulations.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible management and disposal of reactive chemicals like this compound are cornerstones of a safe and efficient laboratory environment. By understanding the chemical principles behind the procedures, researchers can not only ensure their own safety and that of their colleagues but also uphold the highest standards of scientific integrity. This guide serves as a comprehensive resource to support that commitment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nj.gov [nj.gov]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 5-Bromopyridine-2-sulfonyl chloride
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. 5-Bromopyridine-2-sulfonyl chloride is a valuable reagent in the synthesis of novel pharmaceutical and agrochemical compounds[1]. However, its utility is matched by its significant hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan for its safe handling, grounded in scientific principles and field-proven best practices. Trust in your safety protocols is paramount, and this document is designed to build that trust through clarity, causality, and verifiable standards.
Hazard Analysis: Understanding the 'Why' Behind the Protocol
This compound is not merely an irritant; it is a highly reactive and corrosive solid that demands respect[2]. The sulfonyl chloride functional group is powerfully electrophilic and reacts readily with nucleophiles, including water. This reactivity is the source of its primary hazards.
-
Extreme Corrosivity: The compound is classified as Skin Corrosion Category 1B and Serious Eye Damage Category 1 . This means that on contact, it can cause severe skin burns and irreversible eye damage. The mechanism involves the rapid hydrolysis of the sulfonyl chloride on contact with moisture on the skin or in the eyes, generating hydrochloric acid (HCl) and bromopyridine sulfonic acid, both of which are highly corrosive.
-
Water Reactivity: This compound reacts violently with water, including ambient humidity, to liberate toxic and corrosive hydrogen chloride gas[2]. This reaction is exothermic and can lead to pressure buildup in sealed containers. Therefore, handling must always occur in a moisture-controlled environment.
-
Respiratory and Sensitization Risks: Inhalation of dusts can severely irritate the respiratory tract[3][4]. Furthermore, it is classified as a Skin Sensitizer Category 1 , meaning repeated exposure can lead to an allergic skin reaction.
Quantitative Hazard Summary
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage. | |
| Serious Eye Damage | H314 | Danger | Causes serious eye damage. | |
| Skin Sensitization | H317 | Danger | May cause an allergic skin reaction. | |
| Storage Class | 8A | N/A | Combustible, corrosive hazardous materials. |
Core PPE Requirements: A Multi-Barrier Defense System
The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic risk assessment based on the procedure being performed. The following table outlines the minimum required PPE for various common laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Tightly-sealed safety goggles. | Nitrile or Neoprene gloves. | Flame-retardant lab coat. | Work in a well-ventilated area[2][5]. |
| Weighing & Transfer | Safety goggles AND a full-face shield. | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Certified chemical fume hood is mandatory. |
| Reaction Setup & Monitoring | Safety goggles AND a full-face shield. | Nitrile or Neoprene gloves. | Chemical-resistant apron over a lab coat. | Certified chemical fume hood is mandatory. |
| Spill Cleanup | Full-face shield over safety goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Full chemical-resistant suit or coveralls. | Full-face respirator with appropriate cartridges for acid gas and organic vapors[5][6]. |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are the minimum requirement[7]. For any task involving transfers or the potential for splashes, a full-face shield must be worn over the goggles to protect the entire face[6].
-
Hand Protection : Due to the severe corrosivity, chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection for incidental contact[6]. Always inspect gloves for tears or pinholes before use[5]. For prolonged tasks or during spill cleanup, heavier-duty gloves are recommended. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection : A flame-retardant lab coat is a baseline requirement. When handling open containers or performing transfers, a chemical-resistant apron should be worn over the lab coat[8]. All protective clothing should be clean and put on before work begins[9].
-
Respiratory Protection : All handling of this compound solid and its solutions must be performed within a properly functioning chemical fume hood to control exposure to dusts and corrosive vapors[10][11]. If a situation arises where the fume hood is not available or fails, respiratory protection is necessary[6].
Procedural Guidance: Safe Operational and Disposal Plans
Confidence in handling hazardous materials comes from rehearsed, validated procedures.
Step-by-Step: PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on your lab coat and a chemical-resistant apron if required.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
Put on safety goggles.
-
Put on the full-face shield.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in a designated hazardous waste container.
-
Remove the face shield and goggles. Place them in a designated area for decontamination.
-
Remove the lab coat and apron, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency Protocol: Spill Management
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area[9].
-
Don Full PPE : Before re-entering, don the full PPE specified for spill cleanup.
-
Contain the Spill : Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth[10]. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST [9][10].
-
Collect Waste : Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container[10].
-
Decontaminate : Wipe the spill area with a cloth dampened with a basic solution, such as 5% sodium bicarbonate, to neutralize any remaining residue.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations[9][12].
Waste Disposal and Decontamination
Proper disposal is a crucial final step in the safe handling workflow.
-
Disposal of Contaminated PPE : All disposable PPE that has come into contact with this compound is considered hazardous waste. This includes gloves, aprons, and absorbent pads. Place these items in a sealed, labeled hazardous waste container.
-
Disposal of Unused Chemical : For small quantities of residual or waste this compound, a neutralization process can be performed under a chemical fume hood. This involves slowly and carefully adding the sulfonyl chloride to a large, stirred container of a cooled, basic solution like 5% sodium bicarbonate[10]. This reaction is exothermic and will release corrosive fumes; therefore, it must be done with extreme caution. The neutralized solution can then be disposed of in accordance with local regulations[10].
Visualization: PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE.
Caption: Logical workflow for selecting appropriate PPE level.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. chemsafe.ie [chemsafe.ie]
- 8. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
